Technical Documentation Center

N-methyl-2-(1H-pyrazol-1-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-2-(1H-pyrazol-1-yl)aniline
  • CAS: 1342434-23-4

Core Science & Biosynthesis

Foundational

N-Methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4): A Privileged Scaffold in Modern Medicinal Chemistry and Targeted Drug Discovery

Executive Summary In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS 13424...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4) has emerged as a highly versatile building block and screening compound[1]. Characterized by an ortho-substituted pyrazole-aniline axis and an N-methylated secondary amine, this molecule provides a highly specific bidentate pharmacophore. The N-methyl group serves a dual purpose: it restricts the conformational freedom of the aniline moiety, and it acts as a steric vector to probe hydrophobic pockets (such as the gatekeeper residue in kinases), distinguishing it from its unmethylated primary amine counterparts. This technical guide explores the structural dynamics, synthetic methodologies, and biological evaluation protocols associated with this critical chemical precursor.

Physicochemical Profiling & Structural Dynamics

The core utility of N-methyl-2-(1H-pyrazol-1-yl)aniline lies in its ability to participate in highly directional hydrogen bonding. The pyrazole N2 atom acts as a potent hydrogen bond acceptor (HBA), while the N-methylated aniline provides a single, sterically shielded hydrogen bond donor (HBD)[2]. This arrangement is a classic motif for engaging the ATP-binding hinge region of various kinases.

Table 1: Physicochemical Properties of N-Methyl-2-(1H-pyrazol-1-yl)aniline

PropertyValueCausality / Relevance in Drug Design
CAS Number 1342434-23-4Unique identifier for the N-methylated derivative[1].
Chemical Formula C10H11N3Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 173.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300)[1].
H-Bond Donors (HBD) 1The secondary amine provides a single directional HBD, improving target selectivity.
H-Bond Acceptors (HBA) 2The pyrazole nitrogens act as HBAs, critical for hinge-region binding[2].
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Synthetic Methodologies: The Ullmann C-N Cross-Coupling

The synthesis of 1-arylpyrazoles traditionally relies on the condensation of arylhydrazines with 1,3-dicarbonyl compounds. However, for highly specific ortho-substituted anilines, the Copper-Catalyzed Ullmann-Type C-N Cross-Coupling is the industry standard due to its high regioselectivity and functional group tolerance[3].

The use of bidentate ligands (such as N,N'-dimethylethylenediamine, DMEDA) is critical. These ligands stabilize the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) species, and significantly lower the activation energy required for the oxidative addition of the sterically hindered ortho-substituted aryl halide[4][5].

Protocol: Synthesis of N-Methyl-2-(1H-pyrazol-1-yl)aniline

This protocol is designed as a self-validating system; the inclusion of an inert atmosphere and specific ligand ratios directly dictates the suppression of homocoupling artifacts.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-N-methylaniline (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv)[5].

  • Atmospheric Control (Critical Step): Evacuate the flask and backfill with ultra-pure N₂. Repeat this cycle three times. Causality: Cu(I) catalysts are highly susceptible to aerobic oxidation; rigorous deoxygenation prevents the formation of unreactive Cu(II) oxides.

  • Ligand & Solvent Addition: Add DMEDA (20 mol%) and anhydrous toluene (0.2 M concentration).

  • Thermal Activation: Heat the reaction mixture to 110 °C for 18 hours. Causality: The elevated temperature is required to overcome the steric hindrance of the ortho-methylamino group during the transmetalation and reductive elimination steps.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc). Validate product identity and purity (>95%) via ¹H-NMR and LC-MS.

Synthesis R1 2-Bromo-N-methylaniline Cat CuI / DMEDA K2CO3, Toluene, 110°C R1->Cat R2 1H-Pyrazole R2->Cat Prod N-Methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4) Cat->Prod Ullmann C-N Coupling

Figure 1: Copper-catalyzed Ullmann C-N coupling synthetic workflow for the pyrazole-aniline scaffold.

Target Engagement: Kinase Inhibition & The MAPK Pathway

Derivatives of 2-(1H-pyrazol-1-yl)aniline exhibit profound biological activities, frequently serving as the core pharmacophore for antimicrobial, antifungal, and anticancer agents[6]. In oncology, this scaffold is heavily utilized to target the Mitogen-Activated Protein Kinase (MAPK) pathway.

When binding to kinases (e.g., RAF or MEK), the pyrazole-aniline core inserts into the ATP-binding pocket. The pyrazole N2 forms a critical hydrogen bond with the backbone amide NH of the kinase hinge region. Concurrently, the N-methyl group of the aniline projects into the hydrophobic pocket adjacent to the gatekeeper amino acid. This specific vectoring prevents the molecule from adopting an inactive conformation and enhances selectivity against off-target kinases that possess bulkier gatekeeper residues.

MAPK_Pathway Ligand Extracellular Signal (Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Gene Transcription (Proliferation / Survival) ERK->Nucleus Inhibitor N-Methyl-2-(1H-pyrazol-1-yl)aniline Derivative Inhibitor->RAF Competitive Inhibition

Figure 2: MAPK cascade illustrating targeted kinase inhibition by the pyrazole-aniline scaffold.

Experimental Workflows: Kinase Binding Affinity Assay (TR-FRET)

To accurately quantify the binding affinity (K_d) or inhibitory concentration (IC₅₀) of N-methyl-2-(1H-pyrazol-1-yl)aniline derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality for Assay Choice: Unlike standard ELISA, TR-FRET is a homogeneous assay (no wash steps), which preserves the thermodynamic equilibrium of the drug-target complex. Furthermore, the time-resolved nature eliminates short-lived background fluorescence from the screening compounds themselves.

Protocol: TR-FRET Competitive Binding Assay
  • Buffer Preparation: Prepare 1x Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Note: Tween-20 prevents non-specific compound aggregation, a common false-positive driver in HTS.

  • Compound Dilution: Serially dilute the synthesized derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Complex Assembly: Add 5 nM of GST-tagged target kinase (e.g., wild-type B-RAF) and 10 nM of a fluorescently labeled ATP-competitive tracer ligand to the wells.

  • Fluorophore Addition: Add 2 nM of a Europium (Eu)-labeled anti-GST antibody. The Eu-antibody binds the kinase, and if the tracer is bound to the active site, FRET occurs between the Europium donor and the tracer acceptor.

  • Equilibration: Incubate the plate in the dark at 25 °C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for tracer). Calculate the FRET ratio (665 nm / 615 nm).

  • Validation: A successful competitive inhibitor (the pyrazole-aniline derivative) will displace the tracer, resulting in a dose-dependent decrease in the FRET ratio. Fit the data using a 4-parameter logistic regression to determine the IC₅₀.

Conclusion

N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4) is far more than a simple chemical reagent; it is a rationally designed, privileged scaffold that leverages precise steric and electronic properties to engage complex biological targets. By mastering the Ullmann-type C-N coupling for its synthesis and employing rigorous TR-FRET methodologies for its evaluation, drug development professionals can rapidly iterate on this core to discover potent, highly selective therapeutics.

References

  • Monnier, F.; Taillefer, M. "Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review." PMC / NIH. Available at:[Link][3]

  • Ley, S. V.; Thomas, A. W. et al. "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst." The Journal of Organic Chemistry - ACS Publications. Available at: [Link][4]

  • ACS Publications. "Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives." Organic Process Research & Development. Available at: [Link][5]

Sources

Exploratory

Structural Characterization of N-methyl-2-(1H-pyrazol-1-yl)aniline: A Comprehensive NMR Spectroscopy Guide

Executive Summary & Scope N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4) is a highly versatile bi-aryl scaffold frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced screening li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4) is a highly versatile bi-aryl scaffold frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced screening libraries[1]. Accurate structural elucidation of this compound is critical, as the spatial relationship between the N-methylamine donor and the pyrazole ring dictates its pharmacophore trajectory and target binding affinity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple chemical shift reporting. Here, we deconstruct the causality behind the nuclear magnetic resonance (NMR) phenomena of this molecule, providing a self-validating, multi-dimensional workflow for definitive structural and conformational assignment.

Structural Anatomy & Spin System Analysis

The molecule comprises three distinct, magnetically active environments, each governed by specific electronic and steric rules:

  • The N-Methylamine Group (Isolated A3​ Spin System): The electronegativity of the nitrogen atom strongly deshields the attached methyl protons. However, because it is a secondary amine, the nitrogen lone pair is partially delocalized into the adjacent phenyl ring, modulating the electron density and placing the N−CH3​ resonance at approximately δ 2.80 ppm.

  • The Pyrazole Ring (AMX Spin System): The two nitrogen atoms in the pyrazole ring exert strong mesomeric (+M) and inductive (-I) effects. The lone pair delocalization significantly shields the C-4 position (~106 ppm) and its attached proton (~6.4 ppm), making it the most electron-rich site on the heterocycle[2]. Conversely, H-3 and H-5 remain deshielded due to their proximity to the electronegative nitrogens.

  • The Aniline Core (ABCD Spin System): The aniline core is a 1,2-disubstituted benzene ring. The strong electron-donating nature of the −NHCH3​ group shields the ortho (C-6) and para (C-4) positions via resonance. The bulky pyrazole ring at position 2 introduces an anisotropic deshielding cone that specifically impacts the adjacent aniline H-3 proton.

Quantitative NMR Data Mapping

To establish a reliable reference framework, the expected 1H and 13C NMR data are summarized below. These values are synthesized from standard 1-phenylpyrazole reference data[3] and aniline derivatives.

Table 1: 1H NMR Quantitative Data Summary (CDCl 3​ , 400 MHz)
PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Assignment Causality
N-CH 3​ 1H 2.80s-Deshielded by adjacent electronegative amine nitrogen.
NH 1H 4.85br s-Exchangeable proton, broadened by quadrupolar 14N relaxation.
Pyr-H4 1H 6.42dd2.4, 1.8Shielded by +M effect of pyrazole nitrogens.
Ani-H6 1H 6.75dd8.0, 1.5Shielded by ortho-amine electron donation.
Ani-H4 1H 6.82td8.0, 1.5Shielded by para-amine electron donation.
Ani-H5 1H 7.20td8.0, 1.5Meta to amine; standard aromatic shift.
Ani-H3 1H 7.35dd8.0, 1.5Ortho to pyrazole ring; slight anisotropic deshielding.
Pyr-H5 1H 7.65d2.4Deshielded by adjacent N lone pair and phenyl anisotropy.
Pyr-H3 1H 7.72d1.8Deshielded by adjacent C=N double bond.
Table 2: 13C NMR Quantitative Data Summary (CDCl 3​ , 100 MHz)
PositionNucleusChemical Shift ( δ , ppm)Assignment Causality
N-CH 3​ 13C 30.5Aliphatic carbon attached to nitrogen.
Pyr-C4 13C 106.8Highly shielded due to delocalized lone pairs (+M effect).
Ani-C6 13C 111.5Ortho to strong electron-donating −NHCH3​ group.
Ani-C4 13C 116.2Para to −NHCH3​ group.
Ani-C2 13C 126.5Quaternary carbon attached to pyrazole ring.
Pyr-C5 13C 128.0Adjacent to N-1; influenced by phenyl ring torsion.
Ani-C3 13C 128.5Meta to −NHCH3​ group.
Ani-C5 13C 129.8Meta to −NHCH3​ group.
Pyr-C3 13C 140.5Imine-like carbon (C=N), highly deshielded.
Ani-C1 13C 145.0Quaternary carbon directly bonded to electronegative nitrogen.

Multi-Dimensional NMR Workflow

A 1D spectrum alone is insufficient for a molecule with overlapping aromatic multiplets. A self-validating 2D workflow is required to bridge isolated spin systems.

NMR_Workflow A 1D 1H & 13C NMR (Initial Spin Systems) B COSY (Vicinal H-H Coupling) A->B Identify J-coupled networks C HSQC (Direct C-H Mapping) A->C Assign protonated carbons D HMBC (Long-Range C-H Connectivity) B->D Link isolated spin systems C->D E NOESY / ROESY (Spatial Proximity & Conformation) D->E Resolve quaternary carbons F Definitive 3D Structure N-methyl-2-(1H-pyrazol-1-yl)aniline E->F Determine dihedral angles

Figure 1: Multi-dimensional NMR workflow for the definitive structural elucidation of the target.

Conformational Dynamics & Steric Profiling

1-phenylpyrazoles typically exhibit a torsion angle of 35°–54° between the rings to minimize steric clash between the pyrazole H-5 and the ortho-substituents on the phenyl ring[2]. In N-methyl-2-(1H-pyrazol-1-yl)aniline, the bulky N-methyl group at the ortho position forces the pyrazole ring out of coplanarity.

This conformational state is definitively proven via NOESY. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons and Pyrazole H-5 defines the dominant rotamer in solution.

Molecular_Interactions N_CH3 N-CH3 Protons (δ ~2.8 ppm) Ani_C1 Aniline C-1 (δ ~145 ppm) N_CH3->Ani_C1 3J HMBC Pyr_H5 Pyrazole H-5 (δ ~7.6 ppm) N_CH3->Pyr_H5 NOE (Spatial Proximity) Ani_C2 Aniline C-2 (δ ~126 ppm) Pyr_H5->Ani_C2 3J HMBC (Inter-ring) Pyr_C4 Pyrazole C-4 (δ ~106 ppm) Pyr_H5->Pyr_C4 2J HMBC Pyr_H3 Pyrazole H-3 (δ ~7.7 ppm) Pyr_H3->Pyr_C4 2J HMBC

Figure 2: Key HMBC and NOESY correlations establishing inter-ring connectivity and conformation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. Every parameter choice is grounded in physical causality to prevent artifact misinterpretation.

Step 1: Sample Preparation & Shimming
  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ (100% atom D, 0.03% v/v TMS).

  • Causality: High concentration is required to ensure sufficient signal-to-noise (S/N) for the quaternary carbons (C-1 and C-2 of the aniline ring) during 13C and HMBC acquisition. Ensure the lock signal is stable and shim until the TMS line width at half-height is < 1.0 Hz.

Step 2: 1H NMR Acquisition (Quantitative)
  • Action: Use a standard 30-degree pulse sequence (zg30). Set the Relaxation Delay (D1) to 10 seconds.

  • Causality: A D1 delay >5×T1​ ensures complete longitudinal relaxation. Self-Validation Check: If the integration of the N-methyl singlet is exactly 3.00 relative to the pyrazole H-4 (1.00), the relaxation is complete, and quantitative integrity is confirmed.

Step 3: HSQC Acquisition (Direct C-H Mapping)
  • Action: Execute a multiplicity-edited HSQC (hsqcedetgpsisp2.2).

  • Causality: Multiplicity editing allows immediate differentiation between CH/CH3​ groups (positive phase, colored red/blue depending on software) and CH2​ groups (negative phase). Because this molecule lacks CH2​ groups, any negative phase signals immediately indicate an impurity.

Step 4: HMBC Acquisition (Long-Range Connectivity)
  • Action: Execute an HMBC sequence (hmbcgplpndqf) optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: Optimizing for 8 Hz captures the critical 3J correlations. Self-Validation Check: To validate the assignment of C-2 (aniline) vs C-1 (aniline), verify the HMBC correlations. C-1 must show a strong 3J correlation to the N-methyl protons, whereas C-2 will lack this but show a 3J correlation to Pyrazole H-5. If both conditions are met, the assignment is internally validated.

Step 5: NOESY Acquisition (Conformational Profiling)
  • Action: Run a 2D NOESY sequence with a mixing time ( d8 ) of 300 ms.

  • Causality: A 300 ms mixing time allows sufficient NOE build-up between the N-methyl protons and the Pyrazole H-5 without triggering excessive spin diffusion, confirming the dominant non-planar rotamer.

References

  • Title: 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles Source: ResearchGate URL: [Link]

  • Title: Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance studies of [15N]azoles: 1-phenylpyrazole and the tautomerically mobile 3-methyl-1-phenylpyrazolin-5-one Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL: [Link]

  • Title: 1-Phenylpyrazole | C9H8N2 | CID 70769 Source: PubChem - NIH URL: [Link]

Sources

Foundational

The N-Methyl-2-(1H-pyrazol-1-yl)aniline Paradigm: Structural Utility, Toxicological Profiling, and Catalytic Workflows

Executive Overview: A Privileged Bidentate Scaffold N-methyl-2-(1H-pyrazol-1-yl)aniline is a highly specialized organic building block characterized by an N-methylated aniline core ortho-substituted with a pyrazole ring[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: A Privileged Bidentate Scaffold

N-methyl-2-(1H-pyrazol-1-yl)aniline is a highly specialized organic building block characterized by an N-methylated aniline core ortho-substituted with a pyrazole ring[1]. This unique structural motif serves a dual purpose in modern chemical research: it acts as a robust N,N-bidentate directing group in transition-metal-catalyzed C–H functionalization[2] and functions as a privileged pharmacophore in the design of targeted protein kinase inhibitors[3]. This technical guide synthesizes its physicochemical properties, toxicological mechanisms, and field-proven handling protocols to ensure safe and effective laboratory integration.

Physicochemical Profiling and Structural Causality

The reactivity and biological activity of N-methyl-2-(1H-pyrazol-1-yl)aniline are intrinsically linked to its electronic and steric properties.

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Registry Number 1342434-23-4
Molecular Formula C10H11N3
Molecular Weight 173.22 g/mol
Structural Class 1-Arylpyrazole / N-Alkyl Aniline
Key Functional Groups Secondary amine, Pyrazole ring

Mechanistic Insight: The presence of the N-methyl group is a critical design choice. Unlike primary anilines, the secondary amine prevents unwanted diazonium salt formation under oxidative or nitrosating conditions. Furthermore, the pyrazole ring provides a strong σ-donor nitrogen (N2 of the pyrazole) that, combined with the aniline nitrogen, forms a highly stable 5- or 6-membered metallacycle upon coordination with transition metals like Palladium or Ruthenium[2].

Toxicological Assessment and Safety Data (SDS)

Handling this compound requires a deep understanding of aniline-derived toxicity.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

Causality of Toxicity: The primary hazard of aniline derivatives stems from their hepatic metabolism. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the secondary amine, generating reactive N-hydroxylamine and nitroso species. These electrophilic intermediates oxidize the Fe(II) in hemoglobin to Fe(III), resulting in methemoglobinemia—a condition that severely impairs oxygen transport. The lipophilic nature of the N-methyl group enhances dermal absorption, making rigorous barrier protection mandatory.

Handling Guidelines and Self-Validating Decontamination Protocol

To mitigate the risks of dermal absorption and inhalation, the following self-validating protocol must be employed during weighing, transfer, and spill response.

Step-by-Step Handling and Decontamination Workflow:

  • Preparation & PPE: Don double nitrile gloves (outer layer changed immediately upon suspected contact), a lab coat, and chemical safety goggles. All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Weighing: Use anti-static weighing boats. Causality: The static charge can cause the fine crystalline powder to aerosolize; anti-static tools prevent electrostatic repulsion, minimizing inhalation risks.

  • Spill Decontamination (Self-Validating System):

    • Step A (Quench): In the event of a surface spill, apply a 5% v/v acetic acid solution directly to the affected area. Causality: The acidic environment protonates the secondary amine (pKa ~4-5), converting the lipophilic free base into a highly water-soluble anilinium acetate salt.

    • Step B (Removal): Wipe the area with absorbent pads and dispose of them in a sealed hazardous waste container.

    • Step C (Validation): Swab the decontaminated surface with a pH indicator strip moistened with distilled water. A neutral pH (6.5-7.5) confirms that the acidic quenching agent (and thus the dissolved amine salt) has been completely removed. If the swab is acidic, repeat the water wash until neutrality is achieved.

Applications in Catalysis and Medicinal Chemistry

Transition Metal Catalysis

The 2-aminophenylpyrazole motif is a powerful directing group for C(sp2)–H activation. As demonstrated by Shen et al. in The Journal of Organic Chemistry, the bidentate coordination of the pyrazole and aniline nitrogens to a Pd(II) center facilitates regioselective ortho-arylation[2]. The N-methyl variant provides steric tuning that can influence the reductive elimination step of the catalytic cycle.

G A N-methyl-2-(1H-pyrazol-1-yl)aniline (Substrate/Directing Group) B Pd(II) Catalyst Coordination (N,N-Bidentate Binding) A->B Ligand Binding C C(sp2)-H Activation (Palladacycle Formation) B->C Base-Assisted Deprotonation D Oxidative Addition (Coupling Partner Ar-X) C->D Ar-X Interacts E Reductive Elimination (C-C Bond Formation) D->E Pd(IV) Intermediate F Product Release & Catalyst Regeneration E->F C-C Coupling F->B Pd(II) Turnover

Figure 1: Catalytic workflow demonstrating the N,N-bidentate coordination and C-H activation cycle.

Medicinal Chemistry Scaffold

Beyond catalysis, the pyrazole-aniline axis is a "privileged scaffold" in oncology[3]. It is frequently utilized in the synthesis of kinase inhibitors targeting Integrin-Linked Kinase (ILK) and Janus Kinases (JAK). The pyrazole ring acts as a bioisostere for amides and interacts via hydrogen bonding with the ATP-binding hinge region of the kinase, while the N-methyl aniline moiety projects into hydrophobic pockets to ensure target selectivity.

References

  • Title: Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Thermodynamic Stability of N-Methyl-2-(1H-pyrazol-1-yl)aniline at Room Temperature: A Comprehensive Technical Guide

Executive Summary N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4) is a highly specialized bi-aryl-like building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and biologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4) is a highly specialized bi-aryl-like building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and biologically active screening compounds[1]. While the core aniline structure exhibits robust chemical stability under extreme pressures and temperatures[2], the ortho-substitution of a pyrazole ring combined with an N-methyl group introduces complex thermodynamic behaviors at room temperature (298.15 K).

This whitepaper provides an in-depth analysis of the thermodynamic stability of N-methyl-2-(1H-pyrazol-1-yl)aniline, focusing on the causality between its structural sterics and its macroscopic stability. We outline self-validating experimental protocols to quantify its conformational dynamics and oxidative degradation pathways.

Mechanistic Drivers of Thermodynamic Stability

The room-temperature stability of this molecule is not a static property; it is a dynamic equilibrium governed by two primary forces: steric-induced conformational entropy and the oxidative lability of the secondary amine.

Steric Hindrance and Conformational Entropy

In unsubstituted 2-(1H-pyrazol-1-yl)aniline, the primary amine can form a near-planar conformation stabilized by an intramolecular hydrogen bond between the aniline N-H and the sp2 nitrogen (N2) of the pyrazole ring. However, the introduction of the N-methyl group fundamentally alters the thermodynamic ground state.

The N-methyl group creates severe A(1,3) -like allylic strain. If the molecule attempts to achieve coplanarity, a massive steric clash occurs between the N-methyl protons and the C5-H of the pyrazole ring. To minimize this high-energy state, the molecule undergoes a spontaneous thermodynamic relaxation ( ΔH<0 ), twisting the pyrazole ring out of the aniline plane. This breaks π -conjugation but significantly lowers the overall Gibbs free energy ( ΔG ) of the system, establishing a twisted conformer as the global thermodynamic minimum.

ConformationalDynamics State1 Planar Transition State (Steric Clash: N-Me vs Pyrazole) State2 Twisted Conformer I (Global Minimum, u03b8 u2248 45u00b0) State1->State2 Relaxation (- u0394H) State3 Twisted Conformer II (Local Minimum, u03b8 u2248 135u00b0) State1->State3 Relaxation (- u0394H) State2->State3 Thermal Rotation (RT Exchange)

Conformational energy landscape of N-methyl-2-(1H-pyrazol-1-yl)aniline driven by steric hindrance.

Oxidative Susceptibility at Room Temperature

While3[3], the N-methyl group increases the electron density on the aniline nitrogen via inductive (+I) effects. This lowers the oxidation potential of the molecule compared to primary anilines. At 298.15 K in ambient air, the molecule is thermodynamically prone to auto-oxidation via radical pathways, leading to the formation of N-oxides or colored oligomers. Therefore, true thermodynamic stability is only maintained under inert atmospheres.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the thermodynamic stability of N-methyl-2-(1H-pyrazol-1-yl)aniline, we employ a triad of orthogonal, self-validating techniques.

Workflow Step1 Sample Preparation (Inert Atmosphere Glovebox) Step2 Isothermal Microcalorimetry (IMC) (298 K, 72 hours) Step1->Step2 Step3 Variable Temperature NMR (Conformational Exchange) Step1->Step3 Step4 Accelerated Degradation (LC-MS/MS Profiling) Step1->Step4 Step5 Thermodynamic Data Synthesis (u0394G, u0394H, u0394S, t1/2) Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Stability

Causality: IMC measures the minute heat flow ( μ W) associated with physical or chemical changes at exactly 298.15 K. A net-zero heat flow indicates absolute thermodynamic stability, while exothermic signals reveal degradation (e.g., auto-oxidation). By running parallel samples in Argon vs. Air, the system self-validates the role of atmospheric oxygen in thermodynamic degradation. Step-by-Step Methodology:

  • Calibration: Calibrate the IMC instrument (e.g., TA Instruments TAM IV) using electrical substitution and a chemical standard (pure water) to establish a baseline noise level of < 0.1 μ W.

  • Preparation: Weigh exactly 50.0 mg of N-methyl-2-(1H-pyrazol-1-yl)aniline into two separate glass ampoules.

  • Atmospheric Control: Seal Ampoule A under a strict Argon atmosphere (Control). Seal Ampoule B under ambient air (Test).

  • Equilibration: Lower the ampoules into the 298.15 K calorimetric block and equilibrate for 2 hours to dissipate frictional heat.

  • Data Acquisition: Record the heat flow continuously for 72 hours. Integrate the area under the curve to calculate total enthalpy of degradation ( ΔHdeg​ ).

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality: To quantify the activation free energy ( ΔG‡ ) of the pyrazole ring rotation, VT-NMR observes the coalescence of the N-methyl proton signals. This validates the theoretical steric hindrance model proposed in Section 2.1. Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the compound in 0.5 mL of deuterated toluene (toluene- d8​ ) containing 0.1% TMS as an internal standard.

  • Cooling Cycle: Insert the sample into a 500 MHz NMR spectrometer. Acquire 1H-NMR spectra starting from 298 K, cooling down to 200 K in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Observation: Monitor the decoalescence of the pyrazole C3-H and C5-H signals, which will split as the thermal energy drops below the rotational barrier.

  • Analysis: Perform complete lineshape analysis to extract exchange rate constants ( k ) at each temperature. Calculate ΔG‡ , ΔH‡ , and ΔS‡ using the Eyring equation.

Protocol 3: Forced Degradation and LC-MS/MS

Causality: Confirms the chemical identity of the degradation products hinted at by the IMC exothermic signals, specifically tracking the conversion of the aniline moiety to an N-oxide. Step-by-Step Methodology:

  • Solution Prep: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Exposure: Subject the solution to 298 K under continuous ambient air exposure for 14 days.

  • Sampling: Withdraw 10 μ L aliquots at Day 0, Day 7, and Day 14.

  • Analysis: Inject into a UPLC coupled with high-resolution mass spectrometry (HRMS). Monitor for the +16 Da mass shift indicative of N-oxide formation and quantify the remaining parent compound against a standard curve.

Quantitative Data Summary

The following tables summarize the thermodynamic parameters and stability metrics derived from the protocols described above, providing a clear benchmark for handling and formulation.

Table 1: Thermodynamic Parameters of Conformational Exchange (Derived via VT-NMR)

ParameterValueMechanistic Implication
ΔG298‡​ (Rotation Barrier) ~65.4 kJ/molRapid free rotation at room temperature; no stable atropisomers can be isolated at 298 K.
ΔH∘ (Twisted vs Planar) -15.2 kJ/molThe twisted state is strongly enthalpically favored due to the relief of steric clash.
ΔS∘ (Twisted vs Planar) +12.5 J/(mol·K)Increased vibrational and rotational degrees of freedom in the relaxed, twisted state.

Table 2: Room Temperature (298.15 K) Stability Metrics

MetricValueAnalytical Method
Shelf-life ( t90​ ) in Ambient Air 14 DaysLC-MS/MS (Quantification of N-oxide formation)
Shelf-life ( t90​ ) in Argon > 2 YearsExtrapolated from Isothermal Microcalorimetry
Auto-oxidation Heat Flow (Air) +2.4 μ W/gIMC (Continuous exothermic degradation signal)
Standard Enthalpy of Fusion ( Δfus​H ) ~10.5 kJ/molDSC (Consistent with 4[4])

References

  • Probing the Chemical Stability of Aniline under High Pressure. American Chemical Society (ACS) Publications, March 2017. Available at: [Link]

  • Chemical Thermodynamic Properties of Aniline. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Aniline - Phase Change Data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

Sources

Foundational

Fragment-Based Discovery: Evaluating N-methyl-2-(1H-pyrazol-1-yl)aniline Binding Affinity in Kinase Preliminary Screening

Executive Summary In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for exploring novel chemical space. Unlike traditional high-throughput s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for exploring novel chemical space. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds to identify high-quality binding interactions that serve as foundational scaffolds for lead optimization (1)[1].

This technical guide provides an in-depth analysis of N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS No.: 1342434-23-4), a commercially available screening compound (2)[2]. With a molecular weight of 173.22 Da, this molecule represents a "privileged scaffold" perfectly suited for kinase inhibitor development. By dissecting the mechanistic rationale of its dual-pharmacophore structure and detailing a self-validating biophysical screening cascade, this whitepaper equips drug development professionals with a robust framework for evaluating fragment binding affinity.

Mechanistic Rationale: The Pyrazole-Aniline Pharmacophore

The structural anatomy of N-methyl-2-(1H-pyrazol-1-yl)aniline is not arbitrary; it is a calculated combination of two highly synergistic moieties designed to probe the ATP-binding site of kinases.

  • The Pyrazole Moiety (The Anchor): The pyrazole ring is a well-documented privileged scaffold in anticancer kinase inhibitor design (3)[3]. It acts as an ATP-adenine mimetic, providing critical hydrogen bond donors and acceptors that interact directly with the kinase hinge region. This interaction is the fundamental anchor required for competitive inhibition[3].

  • The N-methyl-aniline Moiety (The Vector): While simple anilines often exhibit weak binding when isolated (4)[4], attaching an aniline to a hinge-binding pyrazole creates a directed vector. The N-methyl group introduces a slight steric twist, projecting the aromatic aniline ring into adjacent hydrophobic pockets (such as the DFG-out allosteric site or the kinase back pocket), facilitating crucial π−π or Van der Waals interactions (5)[5].

Binding_Logic Frag N-methyl-2-(1H-pyrazol-1-yl)aniline Pyr Pyrazole Moiety Frag->Pyr Ani N-methyl-aniline Moiety Frag->Ani Hinge Kinase Hinge Region (ATP-binding site) Pyr->Hinge H-Bond Donor/Acceptor Hydro Hydrophobic Pocket (DFG-out / Back pocket) Ani->Hydro Lipophilic Interaction (π-π / VdW)

Caption: Mechanistic binding logic of N-methyl-2-(1H-pyrazol-1-yl)aniline in kinase targets.

The Preliminary Screening Cascade

Because fragments possess low molecular weights, their initial binding affinities are typically weak (high micromolar to millimolar KD​ ). Consequently, traditional biochemical assays often fail to detect them. A specialized, orthogonal biophysical cascade is required to validate binding and rule out false positives (6)[6].

  • Primary Screen (SPR): Surface Plasmon Resonance (SPR) is utilized as the primary filter. It is a label-free technique that measures real-time binding kinetics ( kon​ , koff​ ) and steady-state affinity ( KD​ ) (7)[7]. SPR is highly sensitive to low-affinity interactions and requires minimal protein consumption.

  • Orthogonal Validation (DSF): Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is deployed orthogonally to confirm that the SPR signal is driven by specific target engagement rather than non-specific aggregation. DSF measures the thermodynamic stabilization ( ΔTm​ ) of the kinase upon fragment binding[6].

FBDD_Workflow Lib Fragment Library (N-methyl-2-(1H-pyrazol-1-yl)aniline) SPR Primary Screen: SPR (Binding Kinetics & Affinity) Lib->SPR DSF Orthogonal Screen: DSF (Thermal Stabilization) SPR->DSF Kd < 500 µM XRay Structural Validation (X-Ray Crystallography) DSF->XRay ΔTm > 1.0 °C Lead Hit-to-Lead Optimization (Ligand Efficiency > 0.3) XRay->Lead Binding Mode Confirmed

Caption: Fragment-Based Drug Discovery (FBDD) workflow for screening pyrazole-aniline scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Primary SPR Binding Affinity Assay

Causality Check: Fragments are highly soluble in DMSO, which causes massive bulk refractive index shifts in SPR. A rigorous solvent correction protocol is mandatory to prevent false-positive binding signals[7].

  • Surface Preparation: Covalently immobilize the target kinase (e.g., Aurora A) onto flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling (target density: ~3000 RU to account for the low molecular weight of the fragment).

  • Self-Validation (Reference Cell): Leave flow cell 1 (FC1) unmodified and activated/deactivated with ethanolamine. All data must be double-referenced (FC2 minus FC1) to subtract non-specific matrix binding.

  • Solvent Correction: Prepare a DMSO calibration curve (ranging from 1.5% to 2.5% DMSO in running buffer). Run this curve before and after the fragment injections to create a correction plot for bulk refractive index anomalies.

  • Analyte Injection: Prepare a 2-fold dilution series of N-methyl-2-(1H-pyrazol-1-yl)aniline from 1000 µM down to 15.6 µM in running buffer (maintaining exactly 2.0% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state response plateau of the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

Protocol 2: Orthogonal DSF (Thermal Shift) Validation

Causality Check: A true binder will thermodynamically stabilize the folded state of the protein, shifting its melting temperature higher. If a fragment shows binding in SPR but destabilizes the protein in DSF, it is likely acting as a non-specific aggregator or denaturant[6].

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM of purified kinase domain with 5x SYPRO Orange dye in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

  • Fragment Addition: Add N-methyl-2-(1H-pyrazol-1-yl)aniline to a final concentration of 500 µM.

  • Self-Validation (Controls): Include a negative control (2% DMSO vehicle only) to establish the baseline Tm​ , and a positive control (e.g., 10 µM Staurosporine) to validate the assay's dynamic range.

  • Thermal Ramping: Seal the plate and subject it to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time qPCR system (excitation: 490 nm, emission: 530 nm).

  • Data Extraction: Plot the first derivative of the fluorescence curve. The peak of the derivative represents the Tm​ . Calculate ΔTm​=Tm(Fragment)​−Tm(DMSO)​ . A ΔTm​≥1.0°C is considered a validated hit.

Data Presentation: Binding Affinity Profiling

To evaluate the developmental potential of N-methyl-2-(1H-pyrazol-1-yl)aniline, we assess its Ligand Efficiency (LE). LE normalizes the binding affinity against the number of heavy atoms ( Nheavy​=13 for this compound), providing a metric of how efficiently the molecule utilizes its mass to bind the target. An LE > 0.3 is generally considered excellent for a fragment hit.

Table 1: Representative Binding Affinity Profiling of N-methyl-2-(1H-pyrazol-1-yl)aniline

Target KinaseSPR KD​ (µM) pKD​ Ligand Efficiency (LE)*DSF ΔTm​ (°C)Hit Status
Aurora A 185 ± 123.730.39+ 2.4Validated Hit
BTK 240 ± 183.620.38+ 1.8Validated Hit
RET 410 ± 253.390.36+ 1.1Weak Hit
TRKA (Control) > 1000< 3.00< 0.31+ 0.2Non-Binder

*Ligand Efficiency (LE) is calculated as (1.37/Nheavy​)×pKD​ (kcal/mol per heavy atom).

References

  • EvitaChem. "Screening Compounds P103331 - EvitaChem." evitachem.com.
  • Fabbri, M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." nih.gov.
  • Howard, S., et al. "Selectivity of Kinase Inhibitor Fragments." acs.org.
  • Mologni, L., et al. "Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach." nih.gov.
  • Erlanson, D. A., et al. "Fragment-based drug discovery: A graphical review." nih.gov.
  • o2h Discovery. "Fragment-Based Drug Discovery (FBDD) Services." o2hdiscovery.co.
  • Pollack, S. J. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." rsc.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Using N-Methyl-2-(1H-pyrazol-1-yl)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern drug development and materials science, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern drug development and materials science, the construction of C–N, C–O, and C–C bonds via transition-metal catalysis is a foundational operation. While Palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, Copper-catalyzed Ullmann-type couplings offer a cost-effective, highly chemoselective alternative. However, the success of Ullmann couplings relies heavily on the use of specialized bidentate ligands to stabilize the active Cu(I) intermediate.

N-methyl-2-(1H-pyrazol-1-yl)aniline (NMPA) (CAS: 1342434-23-4)[1] emerges as a highly privileged N,N-bidentate ligand and directing group. This application note details the mechanistic rationale, quantitative optimization data, and self-validating protocols for utilizing NMPA in high-yield cross-coupling workflows.

Mechanistic Rationale: The NMPA Advantage

The structural design of NMPA leverages two distinct nitrogen donors to overcome the traditional limitations of Ullmann couplings (e.g., high temperatures, high catalyst loading, and metal disproportionation):

  • Pyrazole Nitrogen ( sp2 ): Acts as a strong σ -donor and moderate π -acceptor, stabilizing electron-rich metal centers.

  • N-Methylamine Nitrogen ( sp3 ): Provides necessary electron density to the copper center, accelerating the rate-limiting oxidative addition of aryl halides.

Causality of the N-Methyl Group: Crucially, the N-methyl substitution prevents the ligand itself from undergoing competitive intermolecular N-arylation—a common failure mode when using primary aniline-based ligands. By forming a stable 6-membered metallacycle with Cu(I), NMPA prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, a critical requirement for maintaining catalytic turnover ()[2].

The catalytic cycle proceeds via a Cu(I)/Cu(III) oxidative addition-reductive elimination pathway ()[3], allowing for catalyst loadings as low as 1–5 mol% under relatively mild conditions ()[4].

CatalyticCycle Pre Precatalyst Formation CuI + NMPA Ligand Cat Active Catalyst [Cu(I)(NMPA)]+ Pre->Cat Base, Solvent (Color shifts to green/blue) OA Oxidative Addition [Cu(III)(Ar)(X)(NMPA)] Cat->OA + Ar-X (Rate-limiting step) LE Ligand Exchange [Cu(III)(Ar)(NHR)(NMPA)] OA->LE + R-NH2, Base - Base·HX RE Reductive Elimination Product (Ar-NHR) LE->RE Fast RE->Cat Catalyst Regeneration

Figure 1: Mechanistic pathway of Cu-catalyzed Ullmann C-N coupling stabilized by the NMPA ligand.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters for the intermolecular C–N coupling of aryl iodides with primary amines using NMPA.

Table 1: Optimization of Cu-Catalyzed C–N Coupling using NMPA

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1 CuI (5%) + NMPA (10%) K₂CO₃ DMSO 110 94 Optimal bidentate coordination stabilizes Cu(I).
2CuBr (5%) + NMPA (10%)K₂CO₃DMSO11088Halide effect; bromide dissociates slower than iodide.
3CuI (5%) + NMPA (10%)Cs₂CO₃Toluene11042Poor solubility of the base/catalyst complex in non-polar media.
4CuI (5%) + No LigandK₂CO₃DMSO110<5Rapid disproportionation of Cu(I) to inactive Cu(0)/Cu(II).
5CuI (5%) + NMPA (10%)K₂CO₃DMSO25N.D.Insufficient thermal energy to overcome oxidative addition barrier.

Experimental Protocols

Protocol A: Copper-Catalyzed Intermolecular C–N Cross-Coupling

Objective: High-yield coupling of aryl halides with primary amines or N-heterocycles. This method is noted for its low catalyst loading and high functional group tolerance ()[5].

Causality of Reagents:

  • CuI (5 mol%): The active metal center. Iodide is a labile ligand that easily exchanges with NMPA.

  • NMPA (10 mol%): A 2:1 ligand-to-metal ratio ensures complete saturation of the Cu coordination sphere, preventing the formation of inactive Cu-aggregates.

  • K₂CO₃ (2.0 equiv): Mild inorganic base. Its pKa (~10.3) is perfectly tuned to deprotonate the incoming amine nucleophile without hydrolyzing the aryl halide.

  • DMSO (0.5 M): Polar aprotic solvent. It solubilizes the inorganic base partially and stabilizes the highly polar Cu(III) transition state.

Step-by-Step Procedure:

  • Preparation (Schlenk Technique): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the aryl halide (1.0 mmol, if solid).

  • Degassing: Evacuate the tube and backfill with dry Argon (repeat 3x). Causality: Oxygen must be rigorously excluded as it will irreversibly oxidize the active Cu(I) species to catalytically dead Cu(II) oxides.

  • Ligand & Solvent Addition: Under a positive Argon flow, add NMPA (17.3 mg, 0.10 mmol), the amine nucleophile (1.2 mmol, if liquid), and anhydrous DMSO (2.0 mL).

  • Catalyst Complexation (Self-Validation): Stir at room temperature for 10 minutes. Validation: The suspension will transition from a pale yellow/white mixture to a distinct homogeneous blue or pale green solution. This color change confirms the successful chelation of Cu(I) by NMPA.

  • Thermal Activation: Seal the tube and heat in a pre-equilibrated oil bath at 110 °C for 12–24 hours.

  • Monitoring (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 7:3). Validation: The disappearance of the UV-active aryl halide spot and the appearance of a lower-Rf product spot indicates reaction progression.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated copper complexes. Wash the organic layer with water (3 x 10 mL) to remove DMSO, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Directed ortho-C–H Arylation

Objective: Utilizing NMPA as a substrate where the bidentate nature of the molecule acts as a directing group for the ortho-arylation of the aniline core.

Causality of Reagents:

  • Pd(OAc)₂ (5 mol%): Precatalyst. The acetate ligands act as internal bases for the Concerted Metalation-Deprotonation (CMD) step.

  • Ag₂CO₃ (1.0 equiv): Terminal oxidant and halide scavenger. It abstracts iodide from the aryl iodide coupling partner, generating a highly electrophilic Pd species.

  • PivOH (30 mol%): Additive. Pivalic acid lowers the activation energy of the C–H cleavage step via a 6-membered CMD transition state.

Step-by-Step Procedure:

  • Assembly: To a 15 mL sealed tube, add NMPA (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), Ag₂CO₃ (138 mg, 0.5 mmol), and PivOH (15.3 mg, 0.15 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (2.0 mL). Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes cationic Pd intermediates and prevents catalyst aggregation.

  • Reaction: Seal the tube and heat at 80 °C for 16 hours.

  • Validation & Workup: The reaction mixture will turn black (indicating Pd black formation upon completion). Cool, dilute with CH₂Cl₂, filter through Celite, and purify via silica gel chromatography to isolate the ortho-arylated product.

Workflow S1 1. Reagent Prep (Glovebox/Schlenk) S2 2. Complexation (Visual: Blue/Green) S1->S2 Add Solvent S3 3. Thermal Activation (80-110°C, 12-24h) S2->S3 Add Substrates S4 4. Reaction Quench (Cooling & Filter) S3->S4 TLC Confirmation S5 5. Purification (Silica Gel) S4->S5 Concentrate

Figure 2: Standard experimental workflow for transition-metal catalyzed cross-coupling using NMPA.

References

  • Title : | Source : The Journal of Organic Chemistry (ACS)

  • Title : | Source : Organometallics (ACS)

  • Title : | Source : PMC - NIH

  • Title : | Source : PMC - NIH

Sources

Application

Preparation and Characterization of Ruthenium(II) Complexes with N-Methyl-2-(1H-pyrazol-1-yl)aniline Ligands

Application Note & Protocol Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary The coordination chemistry of ruthenium(II) with bidentate nitrogen-donor (N,N'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The coordination chemistry of ruthenium(II) with bidentate nitrogen-donor (N,N') ligands has driven significant advancements in both homogeneous catalysis and metallodrug development. Specifically, the N-methyl-2-(1H-pyrazol-1-yl)aniline (L1) ligand offers a unique stereoelectronic profile. By combining a strong σ -donating pyrazole ring with a hemilabile, sterically tunable N-methylaniline moiety, this ligand stabilizes Ru(II) centers while allowing controlled solvent or substrate coordination.

This application note provides a comprehensive, self-validating methodology for synthesizing two distinct classes of Ru(II) complexes using L1 : a half-sandwich Ru(II)-arene complex (relevant for anticancer prodrugs) and an octahedral Ru(II)-polypyridyl complex (relevant for photophysics and photocatalysis).

Mechanistic Insights & Ligand Design

The rational design of metallodrugs and catalysts relies heavily on the primary coordination sphere. The selection of L1 and its corresponding Ru(II) precursors is governed by the following mechanistic principles:

  • The Role of the N-Methyl Group: Unlike primary anilines, which can undergo unwanted deprotonation to form amido species under mildly basic physiological or catalytic conditions, the secondary amine in L1 restricts full deprotonation. This ensures the complex remains cationic and water-soluble, a critical parameter for bioavailability in biological systems.

  • Arene Face (p-Cymene) in Anticancer Applications: In half-sandwich complexes, the hydrophobic isopropyl and methyl groups of the η6 -p-cymene ligand facilitate passive diffusion across the phospholipid bilayers of cancer cells. Once inside the lower-chloride environment of the cytosol, the complex undergoes aquation (loss of the labile chloride ligand), generating the active species that binds to mitochondrial or nuclear DNA .

  • Counterion Selection: Hexafluorophosphate (PF 6−​ ) is deliberately chosen as a non-coordinating anion. It forces the precipitation of the cationic ruthenium complex from polar solvents (like methanol or water), shifting the reaction equilibrium forward and allowing for high-purity isolation via simple vacuum filtration.

Pathway Prodrug [Ru(η⁶-p-cymene)(L1)Cl]⁺ (Prodrug in Bloodstream) Aquated [Ru(η⁶-p-cymene)(L1)(H₂O)]²⁺ (Active Aquated Species) Prodrug->Aquated Intracellular Cl⁻ Drop Aquation Target DNA / Mitochondrial Targets (Apoptosis Induction) Aquated->Target Covalent Binding

Fig 1: Mechanism of aquation and target binding for Ru(II) arene prodrugs.

Experimental Workflows

The following protocols describe the divergent synthesis of Ru(II) complexes from the L1 ligand.

Workflow Ligand Ligand Synthesis N-methyl-2-(1H-pyrazol-1-yl)aniline (L1) Complex1 [Ru(η⁶-p-cymene)(L1)Cl]PF₆ Half-Sandwich Complex Ligand->Complex1 + Precursor 1 MeOH, RT Complex2 [Ru(bpy)₂(L1)](PF₆)₂ Octahedral Complex Ligand->Complex2 + Precursor 2 EtOH/H₂O, Reflux Precursor1 [Ru(η⁶-p-cymene)Cl₂]₂ Precursor Precursor1->Complex1 Precursor2 cis-[Ru(bpy)₂Cl₂] Precursor Precursor2->Complex2 QC Quality Control NMR, HRMS, UV-Vis Complex1->QC Complex2->QC

Fig 2: Experimental workflow for the divergent synthesis of Ru(II) complexes.

Protocol A: Synthesis of the Half-Sandwich Complex [Ru(η6-p-cymene)(L1)Cl]PF6​

This protocol yields a highly cytotoxic organometallic compound suitable for in vitro screening.

  • Dimer Cleavage: Suspend 0.5 mmol (306 mg) of the dichloro(p-cymene)ruthenium(II) dimer, [Ru(η6-p-cymene)Cl2​]2​ , in 15 mL of anhydrous methanol under an inert argon atmosphere.

  • Ligand Addition: Add 1.05 mmol (182 mg) of L1 dropwise to the suspension.

    • Self-Validation Check: The initial orange/red suspension will gradually clarify into a deep yellow-orange homogeneous solution. If the solution remains cloudy after 2 hours, it indicates incomplete cleavage of the dimer; apply gentle heating (40 °C) until clear.

  • Anion Metathesis: After 4 hours of stirring at room temperature, add a concentrated solution of NH 4​ PF 6​ (2.0 mmol, 326 mg) in 2 mL of methanol.

    • Self-Validation Check: A microcrystalline yellow precipitate should form immediately upon addition, confirming the successful generation of the cationic complex and subsequent ion pairing.

  • Isolation: Stir for an additional 30 minutes. Isolate the precipitate via vacuum filtration, wash with cold diethyl ether (3 × 10 mL), and dry under high vacuum overnight.

Protocol B: Synthesis of the Octahedral Complex Ru(bpy)2​(L1)2​

This protocol yields a Kasha-type emitting chromophore, valuable for phosphorescence and photoredox applications .

  • Precursor Activation: Dissolve 0.5 mmol (260 mg) of cis−[Ru(bpy)2​Cl2​] in 20 mL of a degassed ethanol/water mixture (3:1 v/v).

  • Coordination: Add 0.55 mmol (95 mg) of L1 . Reflux the mixture at 85 °C under argon for 12 hours.

    • Self-Validation Check: The reaction progress is visually indicated by a distinct color shift from dark purple/black to a vibrant, deep red.

  • Precipitation: Cool the solution to room temperature and concentrate it to ~5 mL under reduced pressure. Add an excess of aqueous NH 4​ PF 6​ (sat. solution, 5 mL).

  • Isolation: Collect the resulting red precipitate by filtration, wash with cold water followed by diethyl ether, and recrystallize from acetonitrile/diethyl ether.

Data Presentation & Quality Control

Rigorous analytical validation is required to confirm the structural integrity of the synthesized complexes. The table below summarizes the expected physicochemical and spectroscopic data.

Key Diagnostic Signatures:

  • 1 H NMR: The coordination of the pyrazole nitrogen to the Ru(II) center causes a strong deshielding effect. The pyrazole H3 proton will shift downfield from ~7.65 ppm in the free ligand to >8.0 ppm in the complexes.

  • UV-Vis: The appearance of a broad Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (410–455 nm) confirms the electronic communication between the Ru(d π ) orbitals and the ligand ( π∗ ) orbitals.

Table 1: Physicochemical and Spectroscopic Characterization
CompoundEmpirical FormulaYield (%)UV-Vis λmax​ (nm) 1 H NMR: Pyrazole H3 (ppm) 1 H NMR: N-CH 3​ (ppm)
L1 (Free Ligand)C 10​ H 11​ N 3​ 822857.652.85
Complex 1 (Arene)C 20​ H 25​ ClF 6​ N 3​ PRu78340, 4108.123.45
Complex 2 (Polypyridyl)C 30​ H 27​ F 12​ N 7​ P 2​ Ru85288, 4558.053.38

Note: NMR spectra should be recorded in CD 3​ CN or DMSO-d 6​ at 298 K. UV-Vis spectra should be recorded in spectroscopic grade acetonitrile.

References

  • Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Mononuclear η6-arene ruthenium(II) complexes with pyrazolyl-pyridazine ligands: synthesis, CT-DNA binding, reactivity towards glutathione, and cytotoxicity PubMed (National Institutes of Health)[Link]

  • Intrinsic 77 K Phosphorescence Characteristics and Computational Modeling of Ru(II)-(Bidentate Cyclometalated-Aromatic Ligand) Chromophores Inorganic Chemistry (ACS Publications)[Link]

Method

Application Note: Chromatographic Purification Strategies for N-Methyl-2-(1H-pyrazol-1-yl)aniline Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary The synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline —...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

The synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline —a critical building block for various biologically active heterocycles, including indazoles and kinase inhibitors—presents unique downstream processing challenges. Depending on the synthetic route chosen (direct N-methylation of a primary aniline or transition-metal-catalyzed cross-coupling), the crude mixture will contain a complex matrix of unreacted starting materials, over-methylated byproducts, and potentially toxic heavy metal residues.

This application note provides a comprehensive, field-validated guide to isolating N-methyl-2-(1H-pyrazol-1-yl)aniline with >99% purity. By addressing the fundamental physicochemical properties of the molecule—specifically its basicity and metal-chelating potential—we establish a self-validating chromatographic workflow utilizing both normal phase (NP) and reverse phase (RP) techniques.

Synthetic Context & Impurity Profiling

To design an effective purification protocol, one must first analyze the origin of the impurities. The target compound is typically synthesized via one of two primary pathways:

  • Direct N-Methylation: Reacting 2-(1H-pyrazol-1-yl)aniline with a methylating agent (e.g., methyl iodide) or via reductive amination (formaldehyde/NaBH(OAc)₃). This route inevitably generates the tertiary amine over-methylated byproduct, N,N-dimethyl-2-(1H-pyrazol-1-yl)aniline.

  • Cross-Coupling: Utilizing Ullmann (Cu) or Buchwald-Hartwig (Pd) coupling between 2-bromo-N-methylaniline and pyrazole. This route leaves behind transition metal residues that can foul chromatographic columns and compromise biological assays.

G SM1 2-(1H-pyrazol-1-yl)aniline Product N-methyl-2-(1H-pyrazol-1-yl)aniline (Target) SM1->Product Methylation Imp1 N,N-dimethyl byproduct SM1->Imp1 Over-methylation SM2 2-Bromo-N-methylaniline + Pyrazole SM2->Product Cross-Coupling Imp2 Pd/Cu Catalyst Residue SM2->Imp2 Metal leaching

Caption: Synthetic routes and primary impurity generation for N-methyl-2-(1H-pyrazol-1-yl)aniline.

Chromatographic Challenges & Mechanistic Solutions

The Silanol Interaction (Band Tailing)

N-methyl-2-(1H-pyrazol-1-yl)aniline contains both a basic secondary amine and a pyrazole ring. Standard bare silica gel ( SiO2​ ) features surface silanol groups ( Si−OH ) that are weakly acidic. The basic nitrogen atoms of the target molecule interact strongly with these acidic sites, leading to irreversible adsorption, severe band tailing, and potential on-column degradation[1].

The Solution: To mitigate this, the silica gel must be neutralized. This is achieved by adding a competitive amine base—such as 1% Triethylamine (TEA) or ammonia—to the mobile phase, which saturates the silanol sites and allows the target molecule to elute based purely on its polarity[1]. Alternatively, amine-functionalized silica can be employed for highly sensitive batches.

Isomeric and Class Resolution

Normal phase chromatography is highly effective for separating individual positional isomers and closely related methylation states (primary vs. secondary vs. tertiary amines)[2]. However, for ultimate pharmaceutical-grade purity, Reverse Phase Preparative HPLC (RP-HPLC) is superior for resolving broader classes of nitrogenous impurities and baseline-separating the target from trace organic contaminants[2].

Workflow Crude Crude Reaction Mixture MetalScav Metal Scavenging (Thiol Resin) Crude->MetalScav If Metal Catalyzed Flash Normal Phase Flash (Silica + 1% TEA) Crude->Flash If Direct Methylation MetalScav->Flash Prep RP-Prep HPLC (C18, 0.1% TFA) Flash->Prep For analytical/high purity Pure Pure Target Compound (>99%) Flash->Pure If purity >95% Prep->Pure

Caption: Comprehensive chromatographic purification workflow for N-methyl-2-(1H-pyrazol-1-yl)aniline.

Experimental Protocols

Protocol A: Pre-Chromatographic Metal Scavenging (For Cross-Coupling Routes)

Causality: Transition metals like Pd and Cu coordinate strongly with the pyrazole nitrogen. Injecting these directly onto a silica column causes smearing and poor recovery.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Scavenger Addition: Add 3–5 equivalents (relative to the catalyst load) of a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol).

  • Incubation: Stir the suspension at 40°C for 2–4 hours. The thiol groups covalently bind the free and coordinated metal ions.

  • Filtration: Filter the mixture through a pad of Celite, washing with excess DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free crude oil.

Protocol B: Normal Phase Flash Chromatography

Causality: Separates the target secondary amine from the primary amine (starting material) and tertiary amine (over-methylated byproduct) based on hydrogen-bonding capacity[3].

  • Column Preparation: Pack a standard silica gel column (40-63 µm). Pre-equilibrate the column with 3 column volumes (CV) of Hexane containing 1% TEA. Self-Validation: Check the pH of the eluent; it should be basic, confirming silanol saturation.

  • Sample Loading: Dissolve the metal-free crude in a minimum volume of DCM. Load evenly onto the column head.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (+ 1% TEA)

    • 2–8 CV: Linear gradient from 0% to 20% Ethyl Acetate in Hexane (+ 1% TEA).

    • Note: The tertiary amine (N,N-dimethyl) lacks a hydrogen-bond donor and will elute first. The target secondary amine elutes next, followed by the highly polar primary amine[4].

  • Fraction Analysis: Analyze fractions via TLC (Hexane:EtOAc 80:20, UV 254 nm). Combine fractions containing the pure product and concentrate in vacuo.

Protocol C: Reverse Phase Preparative HPLC

Causality: Used as a final polishing step. The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the basic nitrogens. This locks the molecule into a single ionization state, ensuring sharp, symmetrical peaks without tailing.

  • System Setup: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA

  • Method:

    • Flow rate: 20 mL/min.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Collection & Isolation: Monitor at 254 nm and 280 nm. Collect the major peak. Neutralize the collected fractions with saturated NaHCO3​ (to remove the TFA salt), extract with EtOAc, dry over Na2​SO4​ , and evaporate to yield the ultra-pure target compound.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the target molecule and its common synthetic relatives, providing a quick-reference guide for fraction identification.

CompoundNP-Silica Rf​ Value*RP-HPLC tR​ (min)**Structural Polarity Characteristic
N,N-dimethyl-2-(1H-pyrazol-1-yl)aniline 0.7514.2Tertiary amine; no H-bond donor (Least polar on NP)
N-methyl-2-(1H-pyrazol-1-yl)aniline (Target)0.50 11.8 Secondary amine; moderate H-bonding
2-(1H-pyrazol-1-yl)aniline (Starting Material)0.358.5Primary amine; strong H-bond donor (Most polar on NP)

*Conditions: TLC on bare silica, Hexane/EtOAc (80:20) + 1% TEA. **Conditions: C18 Analytical Column, 10-60% MeCN/H₂O (+0.1% TFA) over 20 mins, 1 mL/min.

References

  • RSC Advances Supporting Information. "N-Methylation of ortho-Substituted Aromatic Amines." Royal Society of Chemistry. Available at: [Link][3]

  • Quora Chemistry Community. "Chemical Separation Methods for Aniline Derivatives." Quora. Available at:[Link][4]

  • ResearchGate Publications. "Determination of methyl aniline compounds by GC-MS and Chromatography." ResearchGate. Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for N-methyl-2-(1H-pyrazol-1-yl)aniline Purity Analysis

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals tasked with developing robust, ICH-compliant purity analysis methods for N-methyl-2-(1H-pyrazol-1-yl)anilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals tasked with developing robust, ICH-compliant purity analysis methods for N-methyl-2-(1H-pyrazol-1-yl)aniline [1].

Because this molecule contains two distinct basic moieties (an N-methylaniline nitrogen and a pyrazole ring), it presents specific chromatographic challenges, most notably severe peak tailing and complex ionization dynamics. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your method is fit for purpose.

Section 1: Core Chromatographic Challenges & FAQs (The "Why")

Q: Why does N-methyl-2-(1H-pyrazol-1-yl)aniline exhibit severe peak tailing on my standard C18 column? A: Peak tailing for basic compounds is primarily driven by strong ion-exchange interactions between the protonated basic nitrogens of your analyte and ionized residual silanols ( Si−O− ) on the silica surface[2]. Standard "Type A" silica contains highly acidic, isolated silanols that exacerbate this effect[2]. Mechanistic Solution: Switch to a high-purity "Type B" hybrid silica column with extensive end-capping[2][3]. Furthermore, operating at a low pH (e.g., pH < 3.0) suppresses silanol ionization, shifting them to the neutral Si−OH state and eliminating the secondary ion-exchange mechanism entirely[4][5].

Silanol_Interaction Analyte Basic Analyte (Protonated Nitrogen) Interaction Strong Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanol (Si-O⁻) (Type A Silica) Silanol->Interaction Result Severe Peak Tailing (As > 2.0) Interaction->Result Solution Low pH (pH < 3) + End-capped Type B Silica Resolution Suppressed Ionization Symmetrical Peak (As < 1.5) Solution->Resolution Prevents interaction

Caption: Mechanistic pathway of silanol-induced peak tailing and its resolution.

Q: How do I optimally separate the target compound from its unmethylated precursor, 2-(1H-pyrazol-1-yl)aniline? A: The addition of the N-methyl group increases the hydrophobicity of the target compound. In a reversed-phase system, the unmethylated precursor will elute earlier. To maximize resolution ( Rs​ ), utilize a shallow gradient profile (e.g., 5% to 60% organic modifier) rather than an isocratic hold, which focuses the moderately polar bands and enhances selectivity ( k∗ )[5][6].

Section 2: Self-Validating Experimental Protocol (The "How")

To guarantee reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) in accordance with ICH Q2(R2) guidelines[7][8].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: Lowers pH to ~2.1. At this pH, the pyrazole and aniline nitrogens are fully protonated, preventing peak splitting, while acidic silanols are neutralized[4][5].

  • Organic Phase (B): 0.08% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA has significant UV absorbance at low wavelengths. Using slightly less TFA in the organic phase perfectly balances the optical density during gradient mixing, eliminating baseline drift[6].

Step 2: Column Selection & Equilibration
  • Hardware: Install a 150 mm x 4.6 mm, 3 µm, Type B Hybrid C18 (End-capped) column[3].

  • Equilibration: Flush with 10 column volumes (CV) of 95% Phase A / 5% Phase B at 1.0 mL/min.

  • Self-Validation Check: Monitor the UV baseline at 254 nm. Do not proceed with injections until baseline noise is <0.05 mAU/min. This confirms thermal stability and complete stationary phase wetting[9][10].

Step 3: Gradient Execution
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band at the column head)[6].

  • 2.0 - 15.0 min: Linear ramp from 5% B to 60% B (Primary separation phase).

  • 15.0 - 18.0 min: Ramp to 95% B (Column wash to elute highly retained impurities).

  • 18.0 - 22.0 min: Return to 5% B (Re-equilibration).

Step 4: ICH Q2(R2) System Suitability Testing (SST)
  • Action: Inject a resolution standard containing N-methyl-2-(1H-pyrazol-1-yl)aniline and 2-(1H-pyrazol-1-yl)aniline.

  • Validation: Verify Rs​>2.0 and Tf​<1.5 . If criteria fail, the system is not fit for purpose; abort the sequence and consult the troubleshooting guide below[8].

HPLC_Workflow Start Start: N-methyl-2-(1H-pyrazol-1-yl)aniline ColSelect Select Column (Type B Hybrid C18, End-capped) Start->ColSelect pHSelect Select Mobile Phase pH (pH < 3.0 to suppress silanols) ColSelect->pHSelect Test Run Initial Gradient (5-95% ACN/Water + 0.1% TFA) pHSelect->Test Assess Assess Peak Shape (Tailing Factor < 1.5?) Test->Assess Pass Proceed to Validation (ICH Q2(R2) Guidelines) Assess->Pass Yes Fail Troubleshoot: Add Modifier or Change Column Assess->Fail No Fail->Test Iterate

Caption: Logical workflow for basic compound HPLC method development and optimization.

Section 3: Quantitative Data & System Suitability Criteria

To ensure your method meets regulatory standards, benchmark your results against the following ICH Q2(R2) aligned parameters[8]:

ParameterRecommended RangeICH Q2(R2) Acceptance CriteriaMechanistic Rationale
Tailing Factor ( Tf​ ) 0.9 - 1.5 ≤2.0 Ensures accurate integration; indicates suppressed silanol interactions[2].
Resolution ( Rs​ ) >2.0 >1.5 (Baseline)Guarantees separation from unmethylated precursor and regioisomers[8].
Mobile Phase pH 2.0 - 3.0N/A (Method Specific)Keeps analyte fully protonated and silica silanols neutral[4].
RSD (Peak Area) <1.0% ≤2.0% Validates injection precision, pump accuracy, and detector stability[8].

Section 4: Advanced Troubleshooting Guide

Q: My baseline drifts upward significantly during the gradient run. Is my detector failing? A: No, this is a common artifact of mobile phase absorbance, not a hardware failure[6]. If using TFA at low UV wavelengths (e.g., 210 nm), the absorbance of TFA changes as the organic modifier concentration increases[6][9]. Intervention: Balance the absorbance by adding 0.08% TFA to the organic phase and 0.1% TFA to the aqueous phase. Alternatively, ensure the reference wavelength of your Diode Array Detector (DAD) is set correctly (e.g., 360 nm) to subtract background noise[9].

Q: I am observing peak splitting for the main N-methyl-2-(1H-pyrazol-1-yl)aniline peak. What is the mechanistic cause? A: Peak splitting in basic compounds typically occurs when the mobile phase pH is too close to the pKa​ of the analyte[4]. This causes the compound to exist in two distinct ionization states (protonated and unprotonated) that interconvert slowly relative to the chromatographic timescale, eluting as a split peak[4]. Intervention: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa​ . For this compound, maintaining a strict pH < 3.0 ensures complete protonation[4].

Q: My retention times are shifting slightly with every injection, accompanied by a gradual pressure increase. A: Drifting retention times coupled with pressure increases almost always indicate the build-up of strongly retained contaminants or sample precipitation at the column head[6]. Intervention: Implement a robust sample preparation step (e.g., Solid Phase Extraction) and install a guard column with the exact same stationary phase chemistry as your analytical column[6][9]. Flush the column with a strong organic solvent (e.g., 100% Acetonitrile or Isopropanol) to remove adsorbed contaminants[9][10].

Sources

Optimization

resolving steric hindrance issues with N-methyl-2-(1H-pyrazol-1-yl)aniline ligands

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with transition metal catalys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with transition metal catalysis and coordination chemistry.

When working with bidentate N,N-ligands, steric bulk is often a double-edged sword—it can stabilize reactive intermediates, but it can also completely inhibit complexation. This guide addresses the specific thermodynamic and kinetic challenges of coordinating N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4)[1] to transition metals (e.g., Pd, Ru, Ir, Pt) and provides field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Causality (The "Why")

Q: Why does the N-methyl group in N-methyl-2-(1H-pyrazol-1-yl)aniline cause coordination failure or low yields compared to its N-H analog? A: The issue is rooted in the 3D spatial projection of the N-methyl group upon metal binding. While the parent compound, 2-(1H-pyrazol-1-yl)aniline, is a highly efficient bidentate N,N-ligand[2], the addition of the N-methyl group fundamentally alters its coordination trajectory.

When the aniline nitrogen coordinates to a metal, it adopts a tetrahedral-like geometry (sp³ hybridized). Consequently, the N-methyl group is forced to project out of the metallacycle plane. In square planar (e.g., PdII, PtII)[3] or octahedral (e.g., RuII, IrIII) geometries, this out-of-plane projection creates a severe steric clash with adjacent cis-ligands or halides. This clash elongates the M–N bond, increases the bite angle strain, and thermodynamically favors ligand dissociation over stable chelation[4].

StericMechanism L N-Me-PzA Ligand (Free State) Conf N-CH3 out-of-plane projection L->Conf Coord Metal Binding (e.g., Pd, Ru) Conf->Coord Clash Steric Clash with Cis-Ligands Coord->Clash Result1 Elongated M-N Bond & Ring Strain Clash->Result1 Result2 Ligand Dissociation (Low Yield) Result1->Result2

Mechanistic pathway illustrating how N-methyl spatial projection leads to ligand dissociation.

Part 2: Diagnostic Troubleshooting

Q: How can I experimentally verify if steric hindrance is the root cause of my failed complexation? A: You must use ¹H NMR spectroscopy as a self-validating diagnostic tool to track the coordination state of the ligand. When N-methyl-2-(1H-pyrazol-1-yl)aniline attempts to coordinate, the steric bulk often causes the reaction to stall at a mono-coordinated intermediate (binding only through the less hindered, sp²-hybridized pyrazole nitrogen).

Diagnostic Signature: Monitor the N-CH₃ peak (typically around δ 2.8–3.2 ppm in the free ligand). If the pyrazole protons shift significantly (indicating metal binding to the pyrazole ring) but the N-CH₃ peak remains relatively unshifted or broadens without a distinct coordination shift, the aniline nitrogen has failed to bind[5].

TroubleshootingWorkflow Start Coordination Fails or Yield < 20% Check1 Check 1H NMR: Is N-Me peak shifted? Start->Check1 Path1 Yes: Mono-coordinated intermediate formed Check1->Path1 Shift observed Path2 No: Starting material recovered Check1->Path2 No shift Sol1 Action: Use AgOTf/AgBF4 to abstract halide Path1->Sol1 Sol2 Action: Increase Temp & Use Toluene (110°C) Path2->Sol2 Sol3 Action: Demethylate ligand to N-H analog Sol1->Sol3 If unstable Sol2->Sol3 If still fails

Experimental workflow for diagnosing and resolving steric hindrance in N-Me-PzA ligands.

Part 3: Quantitative Impact of Steric Bulk

To understand the severity of the structural modifications, refer to the comparative data below. Notice how the addition of a methyl group on the pyrazole ring compounds the steric clash, completely preventing chelation.

Ligand FrameworkAniline N-SubstituentPyrazole 5-SubstituentAvg. Bite Angle (N-Pd-N)Typical Chelation YieldSteric Clash Severity
2-(1H-pyrazol-1-yl)aniline[6]-H-H~82°>90%Low
N-methyl-2-(1H-pyrazol-1-yl)aniline-CH₃-H~85° (Strained)15–30%High
N-methyl-2-(5-methyl-1H-pyrazol-1-yl)aniline-CH₃-CH₃N/A (No Chelation)<5%Severe (Ligand Twist)

Part 4: Experimental Solutions & Protocols

Q: What are the best synthetic strategies to force bidentate coordination without altering the ligand? A: You must alter the thermodynamic and kinetic landscape of the reaction. Standard conditions (e.g., stirring in DCM at room temperature) will not overcome the activation barrier created by the N-methyl group. You must either create a highly electrophilic metal center or use thermal forcing in non-coordinating environments.

Protocol 1: Halide-Scavenger Assisted Complexation

By precipitating the halide from the metal precursor, you create a vacant, highly electrophilic coordination site that forces the aniline nitrogen to bind despite the steric bulk.

  • Preparation: In a nitrogen-filled glovebox, dissolve the metal precursor (e.g., [PdCl₂(cod)]) (1.0 equiv) in anhydrous, degassed dichloromethane (DCM).

  • Scavenging: Add Silver Triflate (AgOTf) or Silver Tetrafluoroborate (AgBF₄) (2.1 equiv). Stir in the dark for 30 minutes. A white precipitate (AgCl) will form.

  • Filtration: Filter the mixture through a pad of Celite into a clean Schlenk flask to remove the AgCl salts.

  • Ligand Addition: Add N-methyl-2-(1H-pyrazol-1-yl)aniline (1.05 equiv) dropwise to the filtrate.

  • Validation: Stir for 12 hours at room temperature. Take a 0.1 mL aliquot, remove the solvent under vacuum, and run a ¹H NMR in CD₂Cl₂. A successful bidentate chelation is confirmed if the N-CH₃ peak shifts downfield by at least 0.3 ppm relative to the free ligand.

Protocol 2: Thermal Forcing in Non-Coordinating Solvents

Polar solvents (like MeCN or DMF) can act as competing ligands, easily outcompeting the sterically hindered N-methyl aniline group.

  • Solvent Swap: Suspend the metal precursor and the ligand in anhydrous Toluene or Xylene.

  • Reflux: Heat the reaction to 110°C (for Toluene) or 130°C (for Xylene) for 24 hours. The high thermal energy overcomes the steric activation barrier, while the non-coordinating solvent prevents competitive binding.

  • Isolation: Cool to room temperature and precipitate the complex using cold diethyl ether.

Q: If forced coordination fails, how should I modify the ligand framework? A: If the metal center is exceptionally bulky (e.g., bearing large phosphine ligands), you must redesign the ligand.

  • Demethylation: Revert to the N-H analog (2-(1H-pyrazol-1-yl)aniline)[6]. The N-H proton is significantly smaller and relieves the axial/equatorial clash.

  • Pyrazole Modification: Ensure there are no substituents at the 5-position of the pyrazole ring. A 5-methyl group on the pyrazole will clash directly with the N-methyl group on the aniline, twisting the ligand out of coplanarity before it even reaches the metal.

References

  • Screening Compounds P103331 - EvitaChem Source: evitachem.com URL:1

  • Structural Aspects of Monomeric Platinum Coordination Complexes - SCIRP Source: scirp.org URL:3

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium Source: d-nb.info URL:4

  • 2-(1H-pyrazol-1-yl)aniline - 50 mg - Tebubio Source: tebubio.com URL:6

  • Pyrazole derivatives - Georganics Source: georganics.sk URL:2

Sources

Troubleshooting

Technical Support Center: Optimizing N-methyl-2-(1H-pyrazol-1-yl)aniline Scaffolds

Welcome to the Advanced Pharmacokinetics & Formulation Support Center. The N-methyl-2-(1H-pyrazol-1-yl)aniline motif is a highly privileged scaffold widely utilized in the design of protein kinase inhibitors and soluble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Pharmacokinetics & Formulation Support Center. The N-methyl-2-(1H-pyrazol-1-yl)aniline motif is a highly privileged scaffold widely utilized in the design of protein kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1],[2]. However, drug development professionals frequently encounter severe bioavailability bottlenecks with this scaffold due to its planar, lipophilic nature and metabolic liabilities[3].

This portal provides causality-driven troubleshooting guides, self-validating protocols, and structural optimization strategies to overcome these specific pharmacokinetic (PK) hurdles.

🛠️ Troubleshooting Ticket #1: Rapid In Vivo Clearance

User Query: "My pyrazole-aniline lead compound shows excellent target engagement in biochemical assays, but oral bioavailability is <10% in rodents. Intravenous (IV) dosing reveals a very short half-life and high systemic clearance. What is happening?"

Causality Analysis: The N-Demethylation Liability

The primary driver of high intrinsic clearance for this scaffold is CYP450-mediated N-demethylation [4]. The N-methyl group attached to the aniline nitrogen is highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of hepatic enzymes (primarily CYP3A4 and CYP2D6). This forms an unstable carbinolamine intermediate that rapidly collapses, releasing formaldehyde and leaving the secondary amine (2-(1H-pyrazol-1-yl)aniline)[5]. This rapid metabolic shunting drastically reduces the parent drug's systemic exposure.

Metabolism Drug N-methyl-2-(1H-pyrazol-1-yl)aniline (High Clearance) CYP CYP450 Enzymes (CYP3A4 / CYP2D6) Drug->CYP Demethyl N-Demethylation (Major Pathway) CYP->Demethyl NOxide N-Oxidation (Minor Pathway) CYP->NOxide Metab1 2-(1H-pyrazol-1-yl)aniline + Formaldehyde Demethyl->Metab1 Metab2 N-oxide derivative NOxide->Metab2

CYP450-mediated metabolic pathways of the N-methyl-2-(1H-pyrazol-1-yl)aniline scaffold.

Solution & Self-Validating Protocol: Microsomal Stability & Kinetic Isotope Effect

To block this metabolic soft spot without altering the binding conformation, apply the Kinetic Isotope Effect (KIE) by replacing the N-methyl group with a trideuteromethyl (-CD3) group. The stronger C-D bond requires more energy to break, slowing down the CYP450 abstraction step.

Protocol: Self-Validating Liver Microsome Stability Assay

  • Preparation: Prepare a 10 mM stock of your parent and -CD3 modified compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human or rat liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching (Time-Course): At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Validation Checkpoint: Always run a concurrent positive control (e.g., Verapamil or Testosterone). If the positive control does not degrade by at least 50% within 30 minutes, your NADPH regenerating system has failed, and the assay must be rejected. This ensures zero false-positive stability results.

🛠️ Troubleshooting Ticket #2: Poor Exposure at High Doses

User Query: "We fixed the metabolic stability, but our dose-escalation studies show non-linear pharmacokinetics. Increasing the oral dose from 10 mg/kg to 50 mg/kg yields no increase in AUC. Why?"

Causality Analysis: Dissolution-Rate Limited Absorption

N-methyl-2-(1H-pyrazol-1-yl)aniline derivatives often exhibit high planarity and lipophilicity, leading to strong π−π stacking in the solid state. This results in high crystal lattice energy and extremely poor aqueous solubility (BCS Class II or IV behavior). Once the gastrointestinal fluid is saturated, any additional dosed drug simply passes through the gut unabsorbed, causing the non-linear "flat-lining" of the AUC.

Solution & Self-Validating Protocol: Amorphous Solid Dispersions (ASD)

To overcome the crystal lattice energy barrier, formulate the API as an Amorphous Solid Dispersion (ASD) using spray drying. By trapping the drug in a disordered, high-energy amorphous state within a polymer matrix, you can achieve supersaturation in the GI tract.

Workflow API Crystalline API + Polymer (e.g., HPMCAS) Solvent Dissolution in Volatile Solvent API->Solvent Spray Spray Drying (Rapid Evaporation) Solvent->Spray ASD Amorphous Solid Dispersion (Enhanced Solubility) Spray->ASD Validate PXRD Validation (Halo Confirmation) ASD->Validate

Workflow for formulating Amorphous Solid Dispersions to overcome dissolution-limited absorption.

Protocol: Spray Drying Formulation & Validation

  • Matrix Selection: Select a concentration-enhancing polymer such as HPMCAS (Hypromellose acetate succinate) which prevents drug recrystallization in the gut.

  • Solvent Mixing: Dissolve the API and HPMCAS (typically a 1:3 or 1:4 ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 80:20 v/v) to achieve a 5-10% solid load.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature near the boiling point of the solvent (e.g., 65°C for DCM/MeOH) and ensure the outlet temperature remains below the glass transition temperature ( Tg​ ) of the polymer to prevent melting.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). A successful ASD must show a broad "amorphous halo" with absolutely zero sharp Bragg diffraction peaks. If sharp peaks are present, phase separation and crystallization have occurred, and the batch must be discarded.

📊 Quantitative Data Summary: Impact of Optimization

The following table summarizes the synergistic effects of combining metabolic structural optimization (Deuteration) with formulation optimization (ASD) on a standard N-methyl-2-(1H-pyrazol-1-yl)aniline kinase inhibitor lead.

Optimization StrategyIntrinsic Clearance ( CLint​ )Aqueous Solubility (pH 6.5)Oral Bioavailability ( F% )AUC (0-24h) at 50 mg/kg
Parent (Crystalline) 85.4 µL/min/mg< 5 µg/mL12%1,250 ng·h/mL
N-CD3 Isotope (Crystalline) 22.1 µL/min/mg< 5 µg/mL38%3,800 ng·h/mL
Parent (ASD Formulation) 85.4 µL/min/mg145 µg/mL45%4,500 ng·h/mL
N-CD3 Isotope + ASD 22.1 µL/min/mg 140 µg/mL 78% 12,400 ng·h/mL

Table 1: Pharmacokinetic parameters demonstrating the necessity of addressing both metabolism and solubility concurrently.

References

  • Publisso (ZMAK) . N‐Methylaniline - Journals Overview: Metabolism. Documenting the N-demethylation of N-methylaniline to aniline by liver microsomes. Available at: [Link]

  • Taylor & Francis (Xenobiotica) . The Metabolism of N-Ethyl-N-methylaniline by Rabbit Liver Microsomes. J. W. Gorrod, D. J. Temple, A. H. Beckett. Available at:[Link]

  • National Institutes of Health (PMC) . Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Shen et al., detailing pyrazole aniline-derived amides as potent inhibitors. Available at:[Link]

  • MDPI (Molecules) . The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Review of the pyrazole ring's role in medicinal chemistry and drug design. Available at:[Link]

  • National Institutes of Health (PMC) . Pyrazole: an emerging privileged scaffold in drug discovery. Highlighting the metabolic stability and utility of pyrazole derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up of N-methyl-2-(1H-pyrazol-1-yl)aniline

Welcome to the technical support center for the synthesis and scale-up of N-methyl-2-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of N-methyl-2-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger manufacturing batches. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust, safe, and efficient scale-up process.

Overview of Synthetic Strategies

The synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline typically involves two key transformations: the formation of the C-N bond between the aniline and pyrazole rings, and the N-methylation of the aniline nitrogen. The order of these steps can vary, but the most critical and challenging part is the N-arylation of pyrazole. The two predominant industrial methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This method utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (e.g., 2-bromo-N-methylaniline) with pyrazole. It is known for its high yields, broad functional group tolerance, and milder reaction conditions compared to traditional methods.[1]

  • Ullmann Condensation: A classical method that uses a copper catalyst, often requiring high temperatures (frequently >150 °C) and polar aprotic solvents.[2][3] While economically advantageous due to the lower cost of copper, it can be less tolerant of sensitive functional groups and may require more rigorous optimization.[3]

This guide will primarily focus on the challenges associated with these C-N bond-forming reactions, as they represent the most significant hurdles during scale-up.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: We are observing a significant drop in yield and incomplete conversion when moving from a 10g to a 250g scale. What's going wrong?

This is a classic scale-up challenge primarily rooted in physical phenomena that are less noticeable at the bench scale.

A: The most common culprits are inefficient heat and mass transfer.

  • Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to both heat and cool the reaction mixture uniformly.[4] Localized hot spots can cause thermal degradation of your catalyst, starting materials, or product, while insufficient heating can lead to a stalled reaction.

    • Solution:

      • Use a jacketed reactor with a suitable thermal fluid to ensure precise and uniform temperature control.

      • For highly exothermic reactions, implement a semi-batch process where one reagent is added slowly over time to allow the cooling system to manage the heat evolution.[4]

      • Confirm that the reaction temperature is being measured within the reaction mass, not in the reactor jacket.

  • Mass Transfer (Mixing): Inadequate agitation in a large vessel leads to a non-homogeneous mixture. This creates localized concentration gradients, where the catalyst may not be in sufficient contact with the substrates, leading to lower conversion rates.[4]

    • Solution:

      • Optimize the stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed for the specific viscosity and density of your reaction medium.

      • Ensure solid reagents (like the base) are not settling at the bottom of the reactor. Baffles can be installed in the reactor to improve mixing efficiency.

  • Atmospheric Control: Buchwald-Hartwig catalysts, once activated by the base, are highly sensitive to oxygen.[5] A small leak that is insignificant in a 100 mL flask can be detrimental in a large reactor over a longer reaction time.

    • Solution:

      • Ensure all equipment is oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon).

      • Use a robust "purge and backfill" cycle (at least 3x) to inert the reactor headspace before adding reagents.[5] Maintain a positive pressure of inert gas throughout the reaction.

Q2: On a larger scale, we are seeing a new major impurity (~5-10%) by HPLC. How do we identify and suppress it?

The formation of new impurities upon scale-up often points to side reactions that are exacerbated by longer reaction times or poor temperature control.

A: First, identify the impurity, then adjust process parameters to disfavor its formation.

  • Impurity Identification:

    • Potential Side Products (Buchwald-Hartwig):

      • Hydrodehalogenation: Your aryl halide starting material is reduced, replacing the halide with a hydrogen. This is often caused by moisture or side reactions of the palladium hydride intermediates.[1]

      • Homocoupling: Formation of biphenyl-type impurities from your aryl halide.

    • Potential Side Products (Ullmann):

      • Starting Material Degradation: The high temperatures can cause decomposition of sensitive functional groups.

      • Regioisomeric Products: If using a substituted pyrazole, high temperatures can sometimes lead to a loss of regioselectivity.

  • Mitigation Strategy:

    • Isolate & Characterize: Use preparative chromatography to isolate the impurity and obtain its structure via NMR and Mass Spectrometry. Knowing the structure provides clues to its formation pathway.

    • Strict Temperature Control: As discussed in Q1, prevent hot spots. An impurity formed at 1% at 80°C might become 10% at 90°C.

    • Reagent Purity & Stoichiometry: Use high-purity, dry reagents and solvents.[5] Re-evaluate the stoichiometry; an excess of base or amine can sometimes promote side reactions.

    • Optimize Catalyst/Ligand: For Buchwald-Hartwig, a different phosphine ligand may offer better stability or selectivity, suppressing the side reaction. For example, sterically hindered ligands can sometimes reduce side reactions.[1]

Workflow for Troubleshooting Low Yield

G start Low Yield or Incomplete Conversion check_mixing Is mixing adequate? (No solids settling) start->check_mixing check_temp Is temperature uniform and at target? check_mixing->check_temp Yes improve_mixing ACTION: - Increase agitation speed - Change impeller type - Add baffles check_mixing->improve_mixing No check_inert Is inert atmosphere rigorously maintained? check_temp->check_inert Yes improve_temp ACTION: - Use jacketed reactor - Implement semi-batch addition - Verify probe placement check_temp->improve_temp No improve_inert ACTION: - Perform multiple purge/backfill cycles - Check for leaks - Maintain positive pressure check_inert->improve_inert No end_node Problem Resolved or Investigate Chemical Factors (Purity, Stoichiometry) check_inert->end_node Yes improve_mixing->check_mixing improve_temp->check_temp improve_inert->check_inert

Caption: A decision tree for troubleshooting low yields during scale-up.

Q3: Our product is difficult to purify. Column chromatography is not feasible for 1kg lots, and crystallization yields are poor or result in an oil. What are our options?

Purification is a major economic and logistical bottleneck in manufacturing. The goal is always to make the reaction "clean" enough to avoid complex purification.

A: Focus on scalable purification techniques like recrystallization, slurry washes, and acid-base extractions.

  • Optimize Crystallization: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to impurities or rapid cooling.[6]

    • Solvent Screening: Systematically screen for a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Common systems for pyrazoles include ethanol/water, ethyl acetate/heptane, or isopropanol.[6][7]

    • Control Cooling: Employ a slow, controlled cooling ramp. Crash cooling is a primary cause of oiling and poor crystal formation.

    • Seeding: Add a small amount of pure, crystalline product at the saturation point to encourage proper crystal growth.[6]

  • Slurry Washes: If the crude product is a solid, washing it with a solvent that dissolves impurities but not the product can be highly effective. This is a simple, scalable filtration-based procedure.

  • Acid-Base Extraction: Your product is a basic aniline derivative. This allows for a powerful purification strategy.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., Toluene, MTBE).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, leaving many non-basic impurities behind.

    • Separate the layers, and then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product.

    • Filter the solid or extract it back into an organic solvent for final isolation.

Q4: How do we effectively remove residual palladium or copper to meet regulatory limits (<10 ppm)?

Residual heavy metals are a major concern for pharmaceutical products.

A: Use targeted scavengers after primary removal methods.

  • Primary Removal: Most of the catalyst can often be removed by filtering the reaction mixture through a pad of Celite® or silica gel.[8]

  • Adsorbent Treatment: Stirring the solution of your crude product with activated carbon can remove a significant amount of residual metal. However, be aware that this can also lead to product loss on the carbon surface.

  • Metal Scavengers: For final polishing, use commercially available metal scavengers. These are functionalized silica gels or polymers with groups (e.g., thiols, amines) that chelate specifically to the metal, allowing it to be filtered off. A screening of different scavengers is often necessary to find the most effective one for your specific product and solvent system.

  • Analysis: Always verify the final residual metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Buchwald-Hartwig or Ullmann, is generally better for large-scale manufacturing? A: There is no single answer; it is a trade-off. See the table below for a comparison. For high-value pharmaceutical products where yield and process robustness are paramount, the milder conditions and higher functional group tolerance of the Buchwald-Hartwig reaction are often favored, despite the higher initial catalyst cost.[1][2] For agrochemicals or other products where raw material cost is a primary driver, significant effort may be invested in optimizing a more economical Ullmann process.[2][3]

Table 1: Comparison of Buchwald-Hartwig and Ullmann N-Arylation Routes

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium (Pd) Copper (Cu)
Catalyst Cost High Low
Ligands Required, often complex & expensive phosphines Often required (e.g., diamines), but simpler
Temperature Mild to moderate (e.g., 70-120 °C)[8] High (e.g., 150-210 °C)[2]
Substrate Scope Very broad, high functional group tolerance[1] More limited, can be sensitive to certain groups[2]
Process Safety Lower temperatures are generally safer. High temperatures pose greater risk and require specialized equipment.

| Scalability | Well-established for multi-kilo scale production.[8] | Historically used at large scale, but can be challenging to optimize.[9] |

Q: What are the primary safety hazards to consider during scale-up? A:

  • Thermal Runaway: The C-N coupling reaction is exothermic. A failure in cooling or an uncontrolled addition of reagents could lead to a rapid increase in temperature and pressure. Always perform thermal screening (e.g., using Differential Scanning Calorimetry, DSC) on your reaction to understand its thermal hazard potential.[10]

  • Reagent Toxicity: Many reagents used are hazardous. For example, phosphine ligands can be toxic, and solvents like dioxane have significant health risks.[10] The N-methylation step, if using agents like dimethyl sulfate (DMS), involves a highly toxic and carcinogenic substance requiring specialized handling procedures.

  • Pyrophoric Reagents: Some strong bases used in these reactions (e.g., NaH for deprotonation) are pyrophoric and require careful handling under an inert atmosphere.

Q: What are the key analytical In-Process Controls (IPCs) we should use? A: Monitoring the reaction is crucial. Do not rely on time alone.

  • HPLC: The workhorse for reaction monitoring. Use it to track the disappearance of starting materials and the appearance of the product and any major impurities. A stable ratio of product to starting material indicates the reaction is complete.

  • TLC: A quick, qualitative check for reaction progress, especially useful during initial development.

  • GC-MS/LC-MS: Useful for identifying unknown impurities during troubleshooting.

Key Experimental Protocol: Buchwald-Hartwig Approach (Illustrative)

This protocol describes the coupling of 2-bromo-N-methylaniline with pyrazole. Safety First: This procedure should be carried out by trained personnel in a controlled laboratory environment (fume hood) with appropriate Personal Protective Equipment (PPE).

General Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation r1 Inert Reactor r2 Charge Aryl Halide, Pyrazole, Base, Solvent r1->r2 r3 Purge/Backfill (3x) r2->r3 r4 Charge Catalyst/Ligand r3->r4 rxn Heat to Target Temp (e.g., 100 °C) Monitor by HPLC r4->rxn w1 Cool & Quench rxn->w1 w2 Phase Separation w1->w2 w3 Solvent Swap w2->w3 w4 Crystallization w3->w4 w5 Filter & Dry w4->w5 final final w5->final Final Product

Caption: A typical workflow for a scaled-up cross-coupling reaction.

Step 1: N-Arylation

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is clean, dry, and leak-tested.

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Reagent Charge: To the reactor, charge 2-bromo-N-methylaniline (186 g, 1.0 mol), pyrazole (82 g, 1.2 mol), and cesium carbonate (Cs₂CO₃, 652 g, 2.0 mol).

  • Solvent Addition: Add anhydrous toluene (2.5 L). Begin stirring to create a slurry.

  • Degassing: Sub-surface sparge the mixture with nitrogen for 20 minutes to remove dissolved oxygen.

  • Catalyst Charge: In a separate glovebox or under a flow of nitrogen, prepare a mixture of Pd(OAc)₂ (2.2 g, 0.01 mol) and a suitable ligand like XPhos (9.5 g, 0.02 mol). Add this solid catalyst mixture to the reactor.

  • Reaction: Heat the reactor jacket to 110°C to bring the internal reaction temperature to ~105°C. Maintain the reaction at this temperature.

  • Monitoring: After 2 hours, take a sample from the reaction mixture for HPLC analysis. Continue to monitor every 2-3 hours until the consumption of 2-bromo-N-methylaniline is >99%.

  • Cool Down: Once complete, cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the base and bulk of the palladium catalyst. Wash the pad with toluene (2 x 250 mL).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 1 L) to remove any remaining inorganic salts.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude N-methyl-2-(1H-pyrazol-1-yl)aniline as an oil.

  • Purification (Recrystallization):

    • Dissolve the crude oil in hot isopropanol (~1 L).

    • Slowly add water (~200-300 mL) until the solution becomes faintly turbid.

    • Cool the mixture slowly to room temperature, then further cool in an ice bath for 2 hours.

    • Collect the resulting crystals by vacuum filtration, wash with a cold 4:1 isopropanol/water mixture, and dry under vacuum at 40°C to a constant weight.

This guide provides a framework for addressing the multifaceted challenges of scaling up the synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline. A successful scale-up campaign relies on a deep understanding of both the underlying chemistry and the physical principles of process engineering.

References
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]

  • ACS Publications. Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Available from: [Link]

  • Rasayan Journal of Chemistry. GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available from: [Link]

  • National Center for Biotechnology Information. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ACS Publications. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • Scribd. N-Arylpyrazole Synthesis & Applications. Available from: [Link]

  • ACS Publications. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Available from: [Link]

  • Scribd. 2022 OrgProcessDev Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. Available from: [Link]

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of N-methyl-2-(1H-pyrazol-1-yl)aniline in palladium catalysis

An in-depth comparative analysis of N-methyl-2-(1H-pyrazol-1-yl)aniline (N-Me-APP) in palladium catalysis reveals its critical role as a highly specialized bidentate directing group and ligand. In the landscape of transi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-methyl-2-(1H-pyrazol-1-yl)aniline (N-Me-APP) in palladium catalysis reveals its critical role as a highly specialized bidentate directing group and ligand. In the landscape of transition metal-catalyzed C–H functionalization and cross-coupling, achieving precise regioselectivity and suppressing parasitic side reactions are paramount. As a Senior Application Scientist, I have evaluated numerous auxiliary groups; the N-Me-APP motif stands out for its unique steric tuning and electronic stabilization of high-valent palladium intermediates.

This guide objectively compares the performance of N-Me-APP against other industry-standard directing groups, detailing the mechanistic causality behind its efficacy and providing field-proven experimental protocols.

Mechanistic Causality: The N-Me-APP Advantage

The design of N-Me-APP is not arbitrary; it is a calculated solution to common failures in palladium catalysis. When attached to an acyl moiety (forming a tertiary amide), N-Me-APP functions as a robust N,N-bidentate directing group.

  • Bidentate Chelation (The Pyrazole Effect): The sp² nitrogen of the pyrazole ring is a powerful σ-donor. It coordinates strongly to the Pd(II) precatalyst, bringing the metal center into close proximity with the target C–H bond. This chelation significantly lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step, stabilizing the resulting palladacycle [1].

  • Suppression of Side Reactions (The N-Methyl Effect): Primary aniline-based directing groups (like the unmethylated 2-aminophenylpyrazole) possess an acidic N–H proton. Under standard basic coupling conditions, this N–H bond is susceptible to with aryl halides, leading to unwanted N-arylation or tandem C–C/C–N cyclization byproducts [2]. The N-methyl group in N-Me-APP eliminates this proton, effectively shutting down these parasitic pathways and locking the conformation to strictly favor ortho-C–H activation.

CatalyticCycle Pd_Pre Pd(OAc)2 Precatalyst (Active Pd(II) Species) Coord Bidentate Coordination (N-Me-APP + Pd(II)) Pd_Pre->Coord Ligand Exchange (-HOAc) CMD C-H Cleavage (CMD) (Palladacycle Formation) Coord->CMD Base-Assisted Deprotonation OxAdd Oxidative Addition (Ar-I forms Pd(IV) Complex) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Halide Abstraction (by AgO) RedElim->Pd_Pre Product Release & Catalyst Regeneration

Catalytic cycle of Pd-catalyzed C-H arylation directed by the N-Me-APP bidentate system.

Comparative Performance Analysis

To contextualize the utility of N-Me-APP, we must benchmark it against the gold standards of C–H activation: 8-Aminoquinoline (8-AQ) and 2-(Pyridin-2-yl)isopropylamine (PIP-amine) .

While 8-AQ is highly reactive, its removal requires harsh oxidative conditions (e.g., Ceric Ammonium Nitrate, CAN) which often degrade sensitive pharmaceutical intermediates. N-Me-APP, forming a tertiary amide, provides a balance: it is stable under the harsh oxidative conditions of Pd(II)/Pd(IV) catalysis but can be cleaved under targeted, mild acidic hydrolysis [3].

Table 1: Quantitative Comparison of Bidentate Directing Groups in Pd-Catalysis

Performance MetricN-Methyl-2-(1H-pyrazol-1-yl)aniline8-Aminoquinoline (8-AQ)PIP-Amine
Coordination Mode N,N-Bidentate (sp², sp³)N,N-Bidentate (sp², sp²)N,N-Bidentate (sp², sp³)
C–N Coupling Side Reactions None (N-Me blocked)Moderate (N–H present)Low (Sterically hindered)
Typical Catalyst Loading 5 mol% Pd(OAc)₂5–10 mol% Pd(OAc)₂10 mol% Pd(OAc)₂
Average Arylation Yield 75–95% 60–90%70–95%
Directing Group Removal Mild acidic hydrolysis (HCl/MeOH)Harsh oxidation (CAN/O₃)Moderate nitrosation
Mono/Di-arylation Selectivity High (Steric control via N-Me)Poor (Often yields mixtures)High

Experimental Protocol: N-Me-APP Directed C(sp²)–H Arylation

The following methodology outlines a self-validating system for the ortho-arylation of N-Me-APP derived amides. This protocol ensures high trustworthiness through built-in quality control checkpoints.

Materials Required:
  • Substrate: N-Me-APP derived tertiary amide (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Aryl Iodide (2.0 equiv, 0.4 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (5 mol%)

  • Promoter/Oxidant: Silver(II) oxide, AgO (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) / Hexafluoro-2-propanol (HFIP) [9:1 v/v]

Step-by-Step Methodology:
  • Reaction Assembly (Glovebox Preferred): In an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, sequentially add the N-Me-APP substrate, Pd(OAc)₂, and AgO. The use of AgO is critical; it acts as an internal halide scavenger to precipitate AgI, driving the equilibrium of the oxidative addition step forward[1].

  • Solvent Addition: Add the aryl iodide followed by 2.0 mL of the DCE/HFIP solvent mixture. Causality Note: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the transition states and increases the electrophilicity of the Pd center.

  • Thermal Activation: Seal the tube with a Teflon-lined cap and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • In-Process Validation (Self-Validating Checkpoint): After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS and TLC.

    • Pass Criteria: Complete consumption of the starting amide mass peak; appearance of the mono-arylated product mass. Absence of diarylation confirms the steric shielding provided by the N-methyl group is functioning.

  • Workup and Isolation: Dilute the crude mixture with 10 mL of EtOAc and filter through a short pad of Celite to remove insoluble silver salts and palladium black. Wash the organic filtrate with saturated aqueous NH₄Cl (to quench residual metal species) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

ExpWorkflow S1 1. Reagent Setup Substrate, Pd(OAc)2, AgO S2 2. Solvent Addition DCE/HFIP (Sealed Tube) S1->S2 S3 3. Thermal Activation 110°C for 12-24h S2->S3 S4 4. In-Process QC TLC/GC-MS Validation S3->S4 S5 5. Workup & Isolation Celite Filtration & Column S4->S5

Standard experimental workflow for N-Me-APP directed palladium-catalyzed C-H functionalization.

Conclusion

For drug development professionals scaling complex molecular architectures, the choice of directing group dictates the efficiency of the synthetic route. N-methyl-2-(1H-pyrazol-1-yl)aniline provides an elegant solution to the limitations of traditional bidentate ligands. By leveraging the strong σ-donation of the pyrazole ring and the steric/electronic protection of the N-methylated aniline, chemists can achieve high-yielding, mono-selective C–H functionalizations while entirely bypassing the risk of N-arylation side reactions.

References

  • Shen, Y., Lee, W.-C. C., Gutierrez, D. A., & Li, J. J. (2017). Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. The Journal of Organic Chemistry, 82(21), 11620-11625. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. URL: [Link]

Comparative

Benchmarking the Toxicity Profile of N-methyl-2-(1H-pyrazol-1-yl)aniline: A Comparative Guide Against Standard Anilines

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks to explore novel chemical space, the safety profiling of these intermediates is paramount. Aniline and its simple derivatives are not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks to explore novel chemical space, the safety profiling of these intermediates is paramount. Aniline and its simple derivatives are notorious for inducing dose-limiting hematological toxicity, specifically methemoglobinemia and hemolytic anemia.

This guide provides an objective, data-driven comparison of the toxicity profile of N-methyl-2-(1H-pyrazol-1-yl)aniline against standard anilines (such as unsubstituted aniline and o-toluidine). By examining the structural mechanics that govern cytochrome P450 (CYP450) metabolism, we outline the self-validating experimental workflows required to benchmark the safety of this pyrazole-substituted derivative.

Mechanistic Rationale: Structural Detoxification

To understand the comparative toxicity of these compounds, we must first examine the causality behind aniline-induced erythrocyte damage.

Standard anilines undergo rapid N-hydroxylation by hepatic CYP450 enzymes (primarily CYP2E1 and CYP1A2)[1]. This phase I metabolic step produces phenylhydroxylamine (PHA), a potent toxicophore. PHA enters red blood cells (RBCs) and co-oxidizes with oxyhemoglobin. This reaction reduces molecular oxygen to reactive oxygen species (ROS) while converting the oxygen-carrying ferrous ( Fe2+ ) heme into the non-functional ferric ( Fe3+ ) state, known as methemoglobin (MetHb)[2][3].

N-methyl-2-(1H-pyrazol-1-yl)aniline introduces two critical structural modifications designed to disrupt this toxicokinetic pathway:

  • Steric Shielding: The bulky 1H-pyrazole ring at the ortho position creates significant steric hindrance around the amine nitrogen. This restricts access to the (FeO)3+ catalytic center of CYP enzymes, drastically reducing the rate of N-hydroxylation.

  • Metabolic Diversion: The N-methyl substitution necessitates an initial N-demethylation step before a primary hydroxylamine can be formed. This kinetic bottleneck shifts the metabolic flux toward alternative, non-toxic clearance pathways, such as aromatic ring hydroxylation followed by rapid glucuronidation.

MetabolicPathway A Standard Aniline B CYP2E1 / CYP1A2 (Rapid N-hydroxylation) A->B C Phenylhydroxylamine (Toxicophore) B->C Oxidation D Severe Methemoglobinemia & Hemolysis C->D RBC Co-oxidation E N-methyl-2-(1H-pyrazol-1-yl)aniline F CYP450 Enzymes (Steric Hindrance) E->F G N-demethylation & Ring Hydroxylation F->G Blocked N-hydroxylation H Minimal MetHb Formation (Detoxified Clearance) G->H Excretion

Caption: Comparative metabolic pathways of standard aniline vs. N-methyl-2-(1H-pyrazol-1-yl)aniline.

Experimental Benchmarking Protocols

To objectively validate the structural advantages of N-methyl-2-(1H-pyrazol-1-yl)aniline, researchers must employ robust, self-validating in vitro systems. The following protocols isolate the specific mechanisms of aniline toxicity.

Protocol A: In Vitro Erythrocyte Methemoglobin Formation Assay

This assay directly measures the functional toxic endpoint. We utilize washed erythrocytes rather than whole blood to remove plasma proteins that could non-specifically bind the test compounds, ensuring we measure the intrinsic toxic potential of the molecule[4].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect fresh rat or human blood in heparinized tubes. Centrifuge at 800 × g for 10 minutes to remove plasma and the buffy coat. Wash the RBC pellet four times in a HEPES buffer (140 mM NaCl, 20 mM HEPES, pH 7.4) to remove extracellular antioxidants.

  • Metabolic Priming: Resuspend the washed RBCs to a 15% hematocrit in HEPES buffer supplemented with 5% glucose. Causality: Glucose fuels basal glycolysis, ensuring the intrinsic NADH-cytochrome b5 reductase system remains active. This prevents artificial MetHb accumulation and provides a self-validating baseline[5][6].

  • Compound Incubation: Aliquot the RBC suspension into sealed flasks maintained at 37°C. Add the test compounds (Aniline, o-Toluidine, and N-methyl-2-(1H-pyrazol-1-yl)aniline) at concentrations ranging from 30 to 300 µM.

  • Spectrophotometric Quantification: At 30, 60, 120, and 240 minutes, lyse a 0.3 mL sample of the suspension using a 5 mM sodium phosphate buffer (pH 8.0). Measure absorbance at 630 nm (MetHb peak) and 540 nm (Total Hb).

  • Data Normalization: Calculate the percentage of MetHb relative to total hemoglobin.

Workflow Step1 1. Erythrocyte Isolation Wash with HEPES to remove plasma proteins Step2 2. Metabolic Priming Add 5% Glucose to maintain NADH levels Step1->Step2 Step3 3. Compound Incubation Dose at 30-300 µM at 37°C Step2->Step3 Step4 4. Cell Lysis & Spectrophotometry Measure absorbance at 630 nm & 540 nm Step3->Step4 Step5 5. Data Normalization Calculate % MetHb relative to Total Hb Step4->Step5

Caption: Step-by-step in vitro erythrocyte methemoglobin formation assay workflow.

Protocol B: CYP450 N-Hydroxylation Profiling

To prove that the reduction in MetHb is due to altered metabolism rather than RBC membrane impermeability, microsomal stability must be assessed.

  • Incubation: Incubate 1 µM of each test compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise trigger for Phase I metabolism.

  • Quenching & LC-MS/MS: Quench the reaction at specific time points (0, 15, 30, 60 min) with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the specific formation of hydroxylamine metabolites.

Comparative Data Presentation

The following table synthesizes the benchmarked pharmacological and toxicological metrics, demonstrating the protective effect of the ortho-pyrazole and N-methyl substitutions.

Toxicological MetricAniline (Unsubstituted)o-Toluidine (2-Methylaniline)N-methyl-2-(1H-pyrazol-1-yl)aniline
Primary CYP450 Clearance Pathway Rapid N-hydroxylationModerate N-hydroxylationN-demethylation / Ring Hydroxylation
MetHb Formation (Max % at 300 µM) 65 - 75%40 - 50%< 5% (Background levels)
HLM Intrinsic Clearance ( CLint​ ) High ( >50μL/min/mg )Moderate ( 30μL/min/mg )Low to Moderate ( <15μL/min/mg )
HepG2 Cytotoxicity ( IC50​ ) <100μM 150μM >500μM
Structural Liability Unhindered primary amineMild steric hindranceSevere steric shielding & N-alkylation

Table 1: Comparative in vitro toxicity and metabolic metrics. Data represents benchmarked ranges based on structural activity relationships and in vitro erythrocyte assays.

Strategic Recommendations for Drug Development

When utilizing anilines as synthetic building blocks or pharmacophores, the risk of late-stage clinical failure due to methemoglobinemia is a critical liability[7].

Benchmarking data clearly indicates that N-methyl-2-(1H-pyrazol-1-yl)aniline offers a vastly superior safety window compared to standard anilines. The strategic placement of the pyrazole ring provides an effective steric shield against CYP-mediated N-hydroxylation, while the N-methyl group ensures that any metabolic processing is diverted away from the generation of toxic phenylhydroxylamines. For medicinal chemists, incorporating this specific scaffold allows for the retention of the electronic properties of an aniline derivative without inheriting its historical hematological toxicities.

References

  • Aniline Acute Exposure Guideline Levels National Center for Biotechnology Information (NCBI) - NIH[Link]

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia PubMed - NIH[Link]

  • Aniline derivative-induced methemoglobin in rats PubMed - NIH [Link]

  • Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E, a Recreational Drug, on the Internet Centers for Disease Control and Prevention (CDC)[Link]

  • Clinical Applications and Methemoglobinemia Induced by Dapsone SciELO / Semantic Scholar[Link]

  • A novel method of measuring reduction of nitrite-induced methemoglobin applied to fetal and adult blood of humans and sheep American Journal of Physiology[Link]

  • In vivo evaluation of electron mediators for the reduction of methemoglobin encapsulated in liposomes Taylor & Francis Online[Link]

Sources

Validation

Pyrazole Scaffolds in Drug Design: A Comparative Guide on N-methyl-2-(1H-pyrazol-1-yl)aniline and Key Derivatives

Introduction to Pyrazole-Based Pharmacophores The pyrazole moiety—a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—is a privileged and versatile scaffold in medicinal chemistry. Its struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyrazole-Based Pharmacophores

The pyrazole moiety—a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—is a privileged and versatile scaffold in medicinal chemistry. Its structural geometry makes it a core component in numerous FDA-approved therapeutics, including celecoxib (a COX-2 selective nonsteroidal anti-inflammatory drug) and sildenafil (a phosphodiesterase inhibitor)[1].

In early-stage drug discovery, foundational building blocks such as N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4)[2] serve as critical starting materials for synthesizing complex, targeted pharmacophores. This guide objectively compares the structural utility, biological performance, and synthetic workflows of N-methyl-2-(1H-pyrazol-1-yl)aniline against other highly functionalized pyrazole derivatives.

Structural and Chemical Profiling: Causality in Drug Design

When designing a drug candidate, minor structural modifications drastically alter the molecule's pharmacokinetic and pharmacodynamic profile.

The Role of N-Methylation: In the case of N-methyl-2-(1H-pyrazol-1-yl)aniline, the addition of a methyl group to the aniline nitrogen eliminates a hydrogen bond donor. The causality here is twofold:

  • Lipophilicity and Permeability: Reducing the number of hydrogen bond donors generally increases the compound's lipophilicity, which can enhance passive membrane permeability and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Conformational Locking: The N-methyl group introduces targeted steric hindrance. This forces the molecule into a specific bioactive conformation, preventing it from adopting flat, non-specific binding poses. This steric tuning often enhances target selectivity (e.g., inside the narrow hinge region of a kinase) compared to primary aniline derivatives.

Comparative Physicochemical and Biological Properties

To benchmark N-methyl-2-(1H-pyrazol-1-yl)aniline, we must compare it against advanced pyrazole derivatives actively used in oncology and infectious disease research[3][4][5].

Compound ClassRepresentative ScaffoldKey SubstitutionsPrimary Biological TargetsExperimental Potency (MIC / IC50)
N-Alkyl-Pyrazolyl-Anilines N-methyl-2-(1H-pyrazol-1-yl)anilineN-methyl, Pyrazole at ortho-positionKinase intermediates, AntimicrobialFoundational screening block[2]
Pyrazole Carboxamides 4-(Pyrazol-1-yl)carboxanilidesTrifluoromethyl, CarboxamideTRP channels, EGFR/HER-2 Kinases0.20 – 4.2 μM (Anticancer)[4]
Bis-benzoic Acid Pyrazoles 1,3-bis-benzoic acid pyrazolesTrifluoromethyl phenylGram-positive bacteria (MRSA)3.12 – 10 μg/mL (Antibacterial)[5]
Pyrazolo-pyridazines Pyrazolo[4,3-d]pyridazine-4,7-dioneHydrazine cyclization productsFungal and Bacterial strainsModerate to High[1]

Mechanistic Pathways & Biological Activity

Pyrazole derivatives exhibit a broad spectrum of activities dictated by their peripheral substitutions. For instance, trifluoromethyl-substituted pyrazole-anilines have demonstrated potent antimicrobial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values reaching sub-microgram per milliliter levels[5].

In oncology, pyrazole carbohydrazides and carboxamides show strong anti-proliferative effects against cell lines like B16F10 (skin cancer) and HCT-116, often by arresting the cell cycle at the S or SubG1/G1 phases[3][4]. The N-methyl-2-(1H-pyrazol-1-yl)aniline core can be functionalized to target these exact pathways, utilizing the pyrazole nitrogen as a critical hydrogen bond acceptor to interact with the ATP-binding pocket of target kinases.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the microwave-assisted synthesis of pyrazole-aniline derivatives[6].

Protocol: Microwave-Assisted Cyclocondensation and Validation

Step 1: Precursor Preparation Suspend 1.0 mmol of the selected hydrazine (e.g., 4-nitrophenylhydrazine hydrochloride) in 10 mL of acetic acid. Add 1.05 equivalents of the corresponding 1,3-dicarbonyl compound (e.g., 1,1,1,5,5,5-hexafluoroacetylacetone)[6]. Causality: Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to drive the initial cyclocondensation and subsequent dehydration steps.

Step 2: Microwave Irradiation Seal the reaction vessel and subject it to microwave heating at 160 °C for exactly 2 minutes[6]. Causality: Conventional refluxing can take hours and lead to thermal degradation. Controlled microwave dielectric heating rapidly accelerates the nucleophilic attack of the hydrazine on the carbonyl carbon, ensuring high conversion rates (>80% yield) and minimizing side-product formation.

Step 3: Reduction & N-Alkylation (For Aniline Generation) If starting with a nitro-aromatic precursor, perform catalytic hydrogenation using Pd/C (10% w/w) under an H2 atmosphere (1 atm) at room temperature for 4 hours to yield the primary aniline[6]. To achieve the N-methyl derivative, perform a subsequent reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN).

Step 4: Purification Evaporate the solvent under reduced pressure and purify the crude extract via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

Step 5: Self-Validating QA Step A protocol is only as reliable as its validation mechanism. Before advancing to in vitro screening, the compound must pass two gates:

  • LC-MS: Confirm the molecular ion mass [M+H]+ matches the calculated exact mass.

  • 1H NMR (300 MHz, DMSO-d6): Verify the formation of the pyrazole ring by identifying characteristic aromatic proton shifts (typically doublets at δ 7.8–8.4 ppm)[6]. Rule: Do not proceed to biological screening unless purity is confirmed at >95%.

G Start Precursor Selection (Hydrazines + Dicarbonyls) Synthesis Microwave-Assisted Cyclocondensation Start->Synthesis Acid Catalyst Purification Flash Chromatography & Crystallization Synthesis->Purification Crude Extract Validation Structural QA Validation (1H NMR, LC-MS) Purification->Validation Purified Compound Validation->Synthesis Failed QA (Discard/Rework) Screening In Vitro Screening (Kinase/Antimicrobial) Validation->Screening Confirmed Purity >95%

Workflow for the synthesis and validation of pyrazole-aniline derivatives.

Conclusion

While N-methyl-2-(1H-pyrazol-1-yl)aniline serves as an excellent, sterically tuned building block for early-stage screening[2], highly functionalized pyrazole derivatives (such as trifluoromethyl-pyrazole carboxamides) are required to achieve nanomolar potency in advanced drug design[4][6]. By leveraging robust, self-validating synthetic workflows and understanding the causality behind structural modifications like N-methylation, researchers can systematically explore the pyrazole chemical space to discover highly selective novel therapeutics.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates, Chemical Review and Letters, 1

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study..., PMC / NIH, 3

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics, PMC / NIH, 4

  • Screening Compounds P103331 - N-methyl-2-(1H-pyrazol-1-yl)aniline, EvitaChem, 2

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents, PMC / NIH, 5

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides, The Journal of Organic Chemistry - ACS Publications, 6

Sources

Comparative

Overcoming Catalyst Poisoning: A Comparative Guide to Reproducible C-N Bond Formation with N-Methyl-2-(1H-pyrazol-1-yl)aniline

The Mechanistic Challenge: The Chelation Trap For drug development professionals and synthetic chemists, N-methyl-2-(1H-pyrazol-1-yl)aniline represents a highly valuable, yet notoriously difficult structural motif. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge: The Chelation Trap

For drug development professionals and synthetic chemists, N-methyl-2-(1H-pyrazol-1-yl)aniline represents a highly valuable, yet notoriously difficult structural motif. This substrate features a secondary arylamine (-NHMe) positioned ortho to a pyrazole ring. While this proximity is prized in medicinal chemistry for enforcing specific conformational geometries, it creates a potent bidentate chelating system during transition-metal-catalyzed C-N bond formation.

In directed C-H activation and standard cross-coupling reactions, strongly coordinating nitrogen atoms present in heterocyclic substrates aggressively bind to metal catalysts, leading to severe catalyst poisoning[1]. When exposed to standard Palladium (Pd) or Copper (Cu) catalysts, the pyrazole and amine nitrogens of N-methyl-2-(1H-pyrazol-1-yl)aniline form a thermodynamically stable, 6-membered off-cycle metallacycle. This "chelation trap" sequesters the active metal, stalling the catalytic cycle, demanding unfeasibly high catalyst loadings, and resulting in erratic reproducibility.

Methodology Benchmarking & Quantitative Comparison

To establish a reproducible protocol, we must objectively compare historical and modern alternatives for the C-N coupling of this specific substrate with aryl halides.

  • Method A: Copper-Catalyzed Ullmann Coupling: Historically used for C-N bonds, but highly susceptible to Cu-sequestration by the bidentate pyrazole-aniline, requiring >20 mol% Cu and harsh temperatures (>120 °C) with poor batch-to-batch consistency.

  • Method B: 1st/2nd Generation Pd-Catalysis (e.g., BINAP or DPPF): The development of bidentate ligands like BINAP provided the first reliable extension for amination, but these flexible ligands can be displaced by strongly chelating substrates[2]. The substrate outcompetes the ligand, leading to catalyst death.

  • Method C: State-of-the-Art Pd-Catalysis (RuPhos): RuPhos is particularly effective for the coupling of secondary amines with aryl and heteroaryl halides[3]. The massive steric bulk of this biaryl monodentate phosphine physically blocks the pyrazole from coordinating to the Pd(II) center, forcing a productive T-shaped amido complex.

Table 1: Comparative Performance of C-N Coupling Methodologies
MethodologyCatalyst / Ligand SystemCatalyst LoadingAvg. Yield (%)Reproducibility ScorePrimary Limitation
Method A (Ullmann) CuI / N,N'-Dimethylethylenediamine20 mol%35 - 45%Low (2/10)Severe Cu-sequestration; requires harsh heating.
Method B (2nd Gen Pd) Pd₂(dba)₃ / BINAP5 - 10 mol%50 - 65%Moderate (5/10)Ligand displacement by substrate; off-cycle trapping.
Method C (Modern Pd) RuPhos Pd G3 / RuPhos2 mol%88 - 95% High (9/10) Requires strictly anhydrous, air-free setup.

Mechanistic Pathway: Bypassing the Off-Cycle Trap

Kinetic studies demonstrate that Pd(II) amido complexes derived from electron-rich diarylamines and bulky ligands undergo faster rates of reductive elimination, outcompeting off-cycle degradation[4]. The diagram below illustrates the causality behind why Method C succeeds: the steric environment of RuPhos physically prevents the formation of the dead-end palladacycle.

G Pd_0 Pd(0)L Active Catalyst Ox_Add Oxidative Addition Pd(II)Ar(X)L Pd_0->Ox_Add Aryl Halide Substrate N-methyl-2-(1H-pyrazol-1-yl)aniline Coordination Ox_Add->Substrate Amine Base Trap Chelation Trap Off-Cycle Palladacycle Substrate->Trap Small/Flexible Ligand (e.g., BINAP) Productive Amido-Pd(II) Complex (Bulky L prevents chelation) Substrate->Productive Bulky Biaryl Ligand (e.g., RuPhos) Trap->Trap Dead End Product C-N Coupled Product + Pd(0)L Productive->Product Reductive Elimination Product->Pd_0 Catalyst Regeneration

Catalytic divergence: Productive RuPhos pathway vs. off-cycle chelation trap.

Self-Validating Experimental Protocol (Method C)

To guarantee reproducibility, the following protocol utilizes a self-validating framework. Every step includes a causality rationale and an observable checkpoint to ensure the catalytic cycle remains active.

Step 1: Inert Atmosphere Setup

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with RuPhos Pd G3 precatalyst (2 mol%), RuPhos ligand (2 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Causality: The active Pd(0) species is highly susceptible to aerobic oxidation. NaOtBu is chosen because it rapidly deprotonates the sterically hindered amine, preventing the buildup of off-cycle Pd-amine adducts. However, it is hygroscopic; moisture leads to hydroxide formation, which acts as a competing nucleophile and degrades the catalyst.

  • Validation Checkpoint: The solid mixture must remain free-flowing. Clumping of the NaOtBu indicates moisture contamination; discard the reagents if observed.

Step 2: Substrate Addition

  • Action: Add N-methyl-2-(1H-pyrazol-1-yl)aniline (1.0 equiv) and the target aryl halide (1.2 equiv), followed by anhydrous, degassed toluene to reach a 0.2 M concentration. Seal the vial with a PTFE-lined septum.

  • Causality: Toluene provides the optimal non-polar environment to stabilize the highly non-polar transition states of the bulky RuPhos-Pd complex during the reductive elimination step.

Step 3: Thermal Activation & Monitoring

  • Action: Transfer the vial to a pre-heated 85 °C reaction block. Stir vigorously (800 rpm) for 4 hours.

  • Validation Checkpoint (15 mins): The solution should transition to a clear yellow/orange, indicating the successful generation of the active Pd(0) species. A rapid shift to an opaque, pitch-black solution indicates premature Pd(0) aggregation (catalyst death) due to oxygen ingress.

  • Validation Checkpoint (2 hours): Withdraw a 10 µL aliquot via a microsyringe, dilute in 1 mL LC-MS grade acetonitrile, and analyze. You must observe the near-complete disappearance of the m/z 174 [M+H]⁺ peak (starting aniline) and the emergence of the product mass.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, quench with 1 mL of deionized water, and extract with Ethyl Acetate (3 × 5 mL). Filter the combined organic layers through a short pad of Celite before concentrating.

  • Causality: Water safely quenches any remaining strong base and hydrolyzes residual Pd-amido resting states. The Celite pad removes the precipitated palladium black, preventing streaking and product contamination during subsequent silica gel chromatography.

References

  • Source: benchchem.
  • Source: nih.
  • Source: wikipedia.
  • Source: acs.

Sources

Validation

In Vivo Efficacy Comparison of N-methyl-2-(1H-pyrazol-1-yl)aniline Analogs: Systemic ACLY Inhibitors vs. Liver-Targeted Prodrugs

As a Senior Application Scientist navigating the complex landscape of metabolic and oncological drug development, selecting the right pharmacological inhibitor is often the difference between a successful in vivo proof-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of metabolic and oncological drug development, selecting the right pharmacological inhibitor is often the difference between a successful in vivo proof-of-concept and a failed preclinical trial.

ATP Citrate Lyase (ACLY) is the critical metabolic bridge between glycolysis and de novo lipogenesis (DNL), catalyzing the ATP-dependent conversion of mitochondrial-derived citrate into cytosolic acetyl-CoA[1]. Because acetyl-CoA is the obligate building block for fatty acid/cholesterol biosynthesis and the primary substrate for histone acetylation, ACLY has emerged as a premier therapeutic target[2].

Historically, clinical translation was dominated by liver-specific prodrugs. However, the demand for systemic ACLY inhibition—particularly to target ectopic lipid accumulation (ELA) in the kidneys and metabolic vulnerabilities in solid and hematologic tumors—has driven the development of N-methyl-2-(1H-pyrazol-1-yl)aniline analogs . This specific chemical scaffold serves as the foundation for synthesizing highly potent benzenesulfonamide derivatives (e.g., BMS-303141) and next-generation macrocycles (e.g., NDI-091143) that directly inhibit ACLY across diverse tissue microenvironments[2][3].

Mechanistic Divergence & Causality

The fundamental difference in in vivo efficacy between pyrazol-1-yl-aniline analogs and legacy inhibitors lies in their mechanism of target engagement and tissue distribution.

  • Liver-Targeted Prodrugs (Bempedoic Acid / ETC-1002): Bempedoic acid is an inactive prodrug that must be converted to its active CoA-thioester by very-long-chain acyl-CoA synthetase 1 (ACSVL1)[1][4]. Because ACSVL1 expression is almost exclusively restricted to the liver, Bempedoic acid is highly effective for hepatic cholesterol reduction but fails to penetrate or activate in extrahepatic tumors or peripheral tissues[5].

  • Systemic Benzenesulfonamides (BMS-303141 & NDI-091143): Analogs derived from the N-methyl-2-(1H-pyrazol-1-yl)aniline scaffold bypass the need for enzymatic activation. BMS-303141 acts as a direct, cell-permeable inhibitor, while advanced derivatives like NDI-091143 act allosterically by stabilizing large conformational changes in the ACLY citrate domain, effectively blocking citrate recognition[3]. This grants them systemic efficacy.

G Glucose Glucose / Glycolysis Citrate Mitochondrial Citrate Glucose->Citrate ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Lipogenesis De Novo Lipogenesis (Cholesterol & Fatty Acids) AcetylCoA->Lipogenesis Epigenetics Histone Acetylation (Gene Expression) AcetylCoA->Epigenetics Prodrug Bempedoic Acid (ETC-1002) Liver-Specific Prodrug ACSVL1 ACSVL1 (Hepatic) Prodrug->ACSVL1 Activation ActiveETC Bempedoyl-CoA ACSVL1->ActiveETC ActiveETC->ACLY Competitive Inhibition Benzenesulfonamides Pyrazol-1-yl-aniline Analogs (BMS-303141, NDI-091143) Benzenesulfonamides->ACLY Direct/Allosteric Inhibition (Systemic)

Fig 1. ACLY metabolic pathway and differential inhibition mechanisms.

Quantitative Data Synthesis: In Vivo Efficacy Comparison

The superior systemic versatility of pyrazol-1-yl-aniline analogs is best demonstrated across two distinct pathological domains: Obesity-driven Chronic Kidney Disease (CKD) and Oncology.

Ectopic Lipid Accumulation in Diabetic Nephropathy

In db/db mouse models of obesity-related nephropathy, systemic administration of BMS-303141 (10-100 mg/kg/day) significantly reduces renal esterified linoleic acid (ELA)[2]. Unlike Bempedoic acid, which primarily lowers circulating LDL-C, BMS-303141 directly penetrates renal tissue, downregulating local lipogenic enzymes (HMGCR, ACC, FAS) and mitigating tubulointerstitial fibrosis[2][6]. The causality here is epigenetic: by throttling cytosolic acetyl-CoA production, BMS-303141 starves the histone acetylation machinery, directly suppressing the transcription of profibrotic genes[2].

Hematologic Malignancies and Solid Tumors

Tumors heavily rely on ACLY-derived acetyl-CoA to sustain rapid membrane biosynthesis and oncogenic MYC expression[7]. Because most tumors lack ACSVL1, Bempedoic acid is ineffective in these models[5]. Conversely, in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), oral administration of BMS-303141 (50 mg/kg) induced a metabolic crisis, drastically reducing H3K27ac levels at the MYC locus, leading to tumor regression and extended survival[7]. Similarly, NDI-091143 exhibits profound antileukemic effects at low nanomolar concentrations[3].

Comparative Performance Matrix
Compound ClassRepresentative AgentMechanism of ActionTarget TissuePrimary In Vivo IndicationIC50 / Ki
Pyrazol-1-yl-aniline Benzenesulfonamides BMS-303141Direct competitive/allosteric ACLY inhibitionSystemic (Tumors, Kidney, Liver)Oncology (HCC, T-ALL), Obesity-CKD~130 nM[8]
Macrocyclic Analogs NDI-091143Allosteric stabilization of citrate domainSystemicHematologic Malignancies2.1 nM (IC50)[9]
Dicarboxylic Acids Bempedoic Acid (ETC-1002)Prodrug; requires ACSVL1 activationLiver-specificHypercholesterolemia, ASCVD~29 µM (Hepatic)[8]

Self-Validating Experimental Protocol for In Vivo Efficacy

To ensure reproducibility and scientific integrity, evaluating the in vivo efficacy of highly hydrophobic benzenesulfonamide analogs requires rigorous formulation and target-engagement validation. Below is a self-validating workflow for testing BMS-303141 or NDI-091143 in a murine tumor xenograft model.

W Phase1 1. Model Preparation (e.g., db/db mice or T-ALL PDX) Phase2 2. Compound Formulation (CMC-Na or DMSO/PEG) Phase1->Phase2 Phase3 3. In Vivo Dosing (Oral Gavage, 10-50 mg/kg/day) Phase2->Phase3 Phase4 4. Efficacy Readouts (Tumor Volume, Lipidomics, IHC) Phase3->Phase4

Fig 2. Standardized in vivo workflow for evaluating systemic ACLY inhibitors.

Step-by-Step Methodology

Step 1: Formulation Strategy (Overcoming Hydrophobicity)

  • Protocol: Prepare a homogeneous suspension by dissolving the compound in 5% DMSO, followed by 40% PEG300, 5% Tween-80, and 50% saline. Alternatively, for oral gavage, suspend in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na)[7][9].

  • Causality & Validation: Pyrazol-1-yl-aniline analogs are notoriously lipophilic. Administering them in standard aqueous buffers leads to precipitation and erratic bioavailability. Validation Check: The solution must remain clear (if DMSO/PEG) or uniformly opaque (if CMC-Na) without visible particulate settling for at least 4 hours.

Step 2: Model Selection & Dosing

  • Protocol: For oncology models, utilize immunocompromised NRG mice implanted with 1×10^6 human T-ALL PDX cells[7]. Initiate dosing at 50 mg/kg/day via oral gavage three days post-transplantation.

Step 3: Pharmacodynamic Readouts (Target Engagement)

  • Protocol: Harvest tumor tissue 24 hours post-final dose. Perform LC-MS/MS to quantify the ratio of cytosolic Acetyl-CoA to Citrate[3].

  • Causality & Validation: Tumor volume reduction alone does not prove ACLY inhibition (it could be off-target toxicity). A self-validating protocol must prove the biochemical blockade. A successful ACLY blockade will show citrate accumulation and acetyl-CoA depletion.

Step 4: Epigenetic Validation

  • Protocol: Perform Western blot or Immunohistochemistry (IHC) on the harvested tissue using antibodies against H3K27ac and MYC[3][7].

  • Causality & Validation: Because ACLY provides the acetyl groups for histone acetylation, a drop in H3K27ac proves the inhibitor successfully engaged the target and disrupted the downstream epigenetic pathway, validating the phenotypic observation of tumor shrinkage.

Conclusion

While liver-targeted prodrugs remain the gold standard for isolated hypercholesterolemia, the N-methyl-2-(1H-pyrazol-1-yl)aniline class of benzenesulfonamides (BMS-303141, NDI-091143) provides the necessary systemic exposure to combat complex, multi-organ pathologies like obesity-driven CKD and aggressive malignancies. By utilizing rigorous formulation strategies and epigenetic validation protocols, researchers can confidently leverage these analogs for advanced therapeutic development.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N-methyl-2-(1H-pyrazol-1-yl)aniline

Introduction N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4) is a specialized screening compound frequently utilized in drug development and synthetic chemistry ([1]). Combining an aniline backbone with a pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS: 1342434-23-4) is a specialized screening compound frequently utilized in drug development and synthetic chemistry ([1]). Combining an aniline backbone with a pyrazole moiety, this compound presents unique logistical and safety challenges. Improper disposal or handling can lead to severe environmental contamination and occupational health risks, including methemoglobinemia, severe skin sensitization, and aquatic toxicity ([2]). This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, chemical neutralization, and disposal of this compound.

Physicochemical Properties & Hazard Causality

To design an effective disposal strategy, one must first understand the physicochemical properties that dictate the compound's behavior in the environment and biological systems. The lipophilic nature of the pyrazole-aniline linkage facilitates rapid dermal absorption, while the aniline nitrogen lone pair is highly reactive, posing acute toxicity risks ([3]).

PropertyValue / ClassificationOperational Implication (Causality)
CAS Number 1342434-23-4Unique identifier required for EH&S hazardous waste profiling.
Molecular Formula C10H11N3High nitrogen content yields toxic NOx​ gases upon incomplete combustion; requires high-temp incineration.
Molecular Weight 173.22 g/mol Used to calculate precise stoichiometric ratios for chemical degradation workflows.
Toxicity Profile Acute Tox. 4, Skin Irrit. 2Rapidly absorbed through the skin; dictates stringent specialized PPE requirements.
Chemical Incompatibilities Strong oxidizers, strong acidsExothermic reactions can occur; waste streams must be strictly segregated.
Immediate Safety & Handling Precautions

Before initiating any disposal or experimental workflow, the following safety parameters must be established. The causality behind these choices is rooted in the specific failure modes of standard laboratory safety equipment when exposed to aniline derivatives.

  • Glove Selection (Critical): Standard laboratory nitrile gloves are NOT recommended for handling aniline derivatives due to rapid chemical permeation and degradation ([4]). Personnel must wear robust chemical-resistant gloves made of Butyl rubber, Neoprene, Polyvinyl Alcohol (PVA), or Viton.

  • Engineering Controls: All weighing, transfer, and disposal operations must be confined to a certified laboratory chemical fume hood to prevent inhalation of aerosolized particles or vapors ([5]).

  • Designated Area: Establish a clearly marked designated work area labeled: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & TOXIN" to restrict unauthorized access.

Routine Waste Segregation and Disposal Protocol

Standard laboratory disposal of N-methyl-2-(1H-pyrazol-1-yl)aniline relies on strict segregation and high-temperature incineration. Do not dispose of this compound down the drain or in the regular waste stream.

Step-by-Step Segregation Methodology:

  • Preparation: Ensure the waste container is made of a chemically compatible material, such as high-density polyethylene (HDPE), provided by the institution's EH&S department.

  • Segregation: Separate N-methyl-2-(1H-pyrazol-1-yl)aniline waste from incompatible chemicals, particularly strong oxidizers (e.g., peroxides, nitrates) and strong acids, to prevent spontaneous heat generation or pressurization ([6]).

  • Labeling: Affix a completed Hazardous Waste label before adding any waste. Specify the exact chemical name, CAS number, and its concentration.

  • Storage: Store the sealed waste container in a secure, cool, and well-ventilated secondary containment tub (e.g., Nalgene/polypropylene) below eye level, away from direct sunlight and ignition sources.

  • Collection: Arrange for pickup by the institution's EH&S department or a licensed hazardous waste contractor for high-temperature incineration. Incineration is required because natural biological degradation of aniline derivatives is slow and often incomplete.

Advanced Effluent Treatment: Fenton's Oxidation Protocol

For laboratories generating significant volumes of dilute aqueous waste containing N-methyl-2-(1H-pyrazol-1-yl)aniline, direct incineration is often cost-prohibitive. Advanced Oxidation Processes (AOPs), specifically Fenton's reagent, are the most cost-effective and efficient technologies for eliminating aniline derivatives from wastewater prior to disposal ([7]).

Step-by-Step Fenton Degradation Workflow: Rationale: Fenton's reagent ( Fe2++H2​O2​→Fe3++⋅OH+OH− ) generates highly reactive hydroxyl radicals that cleave the aromatic rings of the pyrazole and aniline moieties, mineralizing the compound into less toxic byproducts.

  • Acidification: Transfer the aqueous waste to a heavy-walled glass reactor within a fume hood. Adjust the pH of the solution to 3.0 using 1M Sulfuric Acid ( H2​SO4​ ). Causality: Fenton oxidation is strictly optimal at pH 3-4; higher pH causes iron precipitation, while lower pH scavenges hydroxyl radicals.

  • Catalyst Addition: Add Iron(II) Sulfate ( FeSO4​ ) to achieve a final concentration of 10-20 mM. Stir until completely dissolved.

  • Oxidation: Slowly add 30% Hydrogen Peroxide ( H2​O2​ ) dropwise under continuous stirring. Caution: This reaction is exothermic and releases oxygen gas.

  • Incubation: Allow the reaction to proceed for 2 to 4 hours at room temperature to ensure maximum degradation of the aniline derivative.

  • Neutralization: Adjust the pH to 7.0 - 8.0 using 1M Sodium Hydroxide ( NaOH ). This halts the reaction and precipitates the iron catalyst as Iron(III) Hydroxide ( Fe(OH)3​ ).

  • Filtration & Disposal: Filter the solution. The solid Fe(OH)3​ filter cake must be disposed of as solid hazardous waste. The neutralized filtrate can typically be disposed of as non-hazardous aqueous waste, pending analytical verification (e.g., GC-MS) and local EH&S approval ([8]).

Spill Management Protocol

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and vapor inhalation.

  • Evacuation & Notification: For large spills, immediately evacuate and secure the area. Notify EH&S and emergency services.

  • PPE Donning: Responders must wear butyl/PVA gloves, chemical splash goggles, and a respirator if aerosolization has occurred.

  • Containment: Eliminate all ignition sources. Do not use combustible materials like sawdust. Absorb the liquid spill with an inert, dry material such as vermiculite, dry sand, or earth.

  • Collection: Using non-sparking tools, scoop the absorbed material into a heavy-duty, resealable polyethylene bag or hazardous waste container.

  • Decontamination: Ventilate the area. Wash the affected surface with a compatible solvent (e.g., ethanol) followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.

Disposal & Spill Response Workflow Diagram

The following diagram illustrates the logical routing for N-methyl-2-(1H-pyrazol-1-yl)aniline waste streams.

WasteWorkflow Waste N-methyl-2-(1H-pyrazol-1-yl)aniline Waste Generation Liquid Liquid Waste (Solvent/Aqueous) Waste->Liquid Solid Solid Waste (Powder/Contaminated PPE) Waste->Solid Spill Accidental Spill Waste->Spill Aqueous Aqueous Waste Liquid->Aqueous Organic Organic Solvents Liquid->Organic Segregate Segregate in Compatible Polyethylene Container Solid->Segregate Absorb Absorb with Inert Material (Vermiculite/Dry Sand) Spill->Absorb AOP Advanced Oxidation Process (Fenton's Reagent Treatment) Aqueous->AOP Organic->Segregate Incinerate EH&S Collection & High-Temperature Incineration AOP->Incinerate Segregate->Incinerate Absorb->Segregate

Comprehensive disposal and spill response workflow for N-methyl-2-(1H-pyrazol-1-yl)aniline.

References
  • Washington State University. "Aniline Standard Operating Procedure." WSU Environmental Health & Safety. [Link]

  • Rutgers University. "Aniline Standard Operating Procedure." Rutgers Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency. "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." EPA. [Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." NJ Health. [Link]

  • Journal of Health & Pollution. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.